3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOVIVDQSUNZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methyl-3,6-diazabicyclo[3.1.1]heptane: A Comprehensive Technical Guide on Bioisosteric Applications and Synthetic Methodologies
Executive Summary
In the contemporary landscape of medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a critical strategy for mitigating attrition in drug development. 3-Methyl-3,6-diazabicyclo[3.1.1]heptane has emerged as a highly valuable, conformationally restricted building block. Serving primarily as a bioisostere for piperazine and homopiperazine, this bridged bicyclic diamine offers unique geometric constraints that enhance target selectivity, improve aqueous solubility, and optimize pharmacokinetic profiles[1].
This whitepaper provides an in-depth technical analysis of this compound, exploring its physicochemical properties, the mechanistic rationale behind its use in drug design, and field-proven synthetic protocols for its incorporation into complex pharmacophores.
Physicochemical Properties & Structural Data
The physical and chemical parameters of this compound dictate its handling and reactivity. It is most commonly supplied and utilized as a dihydrochloride salt to ensure stability and prevent oxidative degradation of the secondary amine.
| Property | Value (Dihydrochloride Salt) | Value (Free Base) |
| CAS Number | 2089649-86-3 | N/A (Typically generated in situ) |
| Molecular Formula | C₆H₁₄Cl₂N₂ | C₆H₁₂N₂ |
| Molecular Weight | 185.10 g/mol | 112.17 g/mol |
| Physical Form | White to Yellow Solid | Colorless Oil |
| SMILES | CN1CC(C2)NC2C1.[H]Cl.[H]Cl[2] | CN1CC2CC(C1)N2 |
| Storage Temperature | Sealed in dry, room temperature | Inert atmosphere, 2-8°C |
Structural Causality: The Bioisosteric Advantage
The integration of this compound into a drug scaffold is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacological bottlenecks.
Breaking the "Rule-of-Five" and Enhancing Fsp3
Traditional piperazine rings, while ubiquitous, often contribute to molecular planarity when attached to aromatic systems. By replacing a piperazine with a 3,6-diazabicyclo[3.1.1]heptane core, medicinal chemists significantly increase the fraction of sp3 carbons (Fsp3). This disruption of molecular planarity prevents tight crystal lattice packing, thereby dramatically improving aqueous solubility and decreasing plasma protein binding (PPB)[3].
Vector Alignment and Conformational Restriction
The bridged bicyclic system locks the nitrogen lone pairs into highly specific exit vectors. Unlike flexible piperazines that can adopt multiple chair/boat conformations, the rigid [3.1.1] framework restricts the conformational space. This rigidity reduces the entropic penalty upon binding to a target receptor, often resulting in logarithmic increases in binding affinity (K_i) and enhanced selectivity between closely related receptor subtypes (e.g., distinguishing between α4β2 and α7 neuronal nicotinic acetylcholine receptors)[4][5].
Experimental Workflows: Self-Validating Synthetic Protocols
To harness the potential of this compound, precise synthetic methodologies are required. Below is a self-validating protocol for the Reductive Amination of the dihydrochloride salt with an aryl aldehyde, a fundamental reaction for synthesizing CNS-active ligands[3].
Protocol: Reductive Amination with Built-In Validation
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its mild nature prevents the premature reduction of the unreacted aldehyde, allowing the imine intermediate to form completely.
Reagents:
-
This compound dihydrochloride (1.0 eq)
-
Aryl aldehyde (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
NaBH(OAc)₃ (1.5 eq)
-
Anhydrous Dichloroethane (DCE)
Step-by-Step Methodology:
-
Freebasing & Solubilization: Suspend the dihydrochloride salt in anhydrous DCE under a nitrogen atmosphere. Add DIPEA dropwise at 0°C.
-
Validation Checkpoint 1: The heterogeneous suspension should transition to a clear or slightly hazy solution, confirming the successful liberation of the secondary amine free base.
-
-
Imine Formation: Add the aryl aldehyde to the reaction mixture. Stir at room temperature for 2 hours.
-
Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to the next step only when the mass of the intermediate imine/iminium ion is the dominant peak and the aldehyde peak is minimized.
-
-
Reduction: Cool the mixture back to 0°C. Add NaBH(OAc)₃ in three portions over 15 minutes to control the mild exotherm. Stir for 12 hours at room temperature.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 3: TLC (using a highly polar eluent system like 90:9:1 DCM:MeOH:NH₄OH) should reveal a new, UV-active spot with a lower Rf than the starting aldehyde, which stains positive with ninhydrin (indicating the tertiary amine).
-
Fig 1. Synthetic workflow for the functionalization of this compound.
Pharmacological Applications
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a privileged structure in neuropharmacology.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of this core, particularly 3-carboxamides, have been extensively characterized as partial or full agonists for α4β2 and α6/α3β2β3 nAChRs[6]. The basic nitrogen atom of the bicyclic system acts as a critical cationic center that forms a salt bridge with a conserved tryptophan residue in the receptor's binding pocket, while the rigid geometry perfectly aligns the hydrogen-bond acceptors[5][6].
Opioid Receptor Modulation
Modifications at the N-3 and N-6 positions have yielded highly selective μ-opioid receptor ligands. Flexible molecular docking studies indicate that the optimal orientation of these rigid bicyclic derivatives in the ligand-receptor complex closely mimics the interactions of fentanyl analogs, providing potent antinociceptive activity while potentially reducing off-target liabilities[7].
Fig 2. Mechanism of action of 3,6-diazabicyclo[3.1.1]heptane derivatives at neuronal nAChRs.
References
-
PubChem. "(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(this compound-6-carbonyl)...". National Institutes of Health. Available at: [Link]
-
Synthonix. "this compound dihydrochloride -[M60019]". Synthonix Catalog. Available at: [Link]
-
Loriga, G., et al. "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors". Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Murineddu, G., et al. "Synthesis of Biologically Active Bridged Diazabicycloheptanes". Current Medicinal Chemistry. Available at: [Link]
-
PubMed. "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors". National Institutes of Health. Available at:[Link]
-
PubMed. "Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs)". National Institutes of Health. Available at: [Link]
-
Murineddu, G., et al. "Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors". AIR Unimi. Available at: [Link]
-
ResearchGate. "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release". ResearchGate. Available at: [Link]
-
ChemRxiv. "Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres". ChemRxiv. Available at: [Link]
-
PMC. "Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties". National Institutes of Health. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2089649-86-3|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 3. Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Engineering Rigidity: A Technical Guide to the Structure, Stereochemistry, and Synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Executive Summary
In modern drug discovery, escaping the "flatland" of 2D planar aromatics is critical for improving clinical success rates. As a Senior Application Scientist, I frequently encounter the challenge of optimizing metabolic stability and target selectivity without inflating lipophilicity. The 3-methyl-3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a premier conformationally restricted isostere for piperazine and homopiperazine. This whitepaper provides an in-depth analysis of its stereochemical architecture, physicochemical advantages, and a field-proven, self-validating synthetic methodology for its integration into active pharmaceutical ingredients (APIs).
Structural and Stereochemical Profiling
The Rigid Boat Conformation
Unsubstituted piperazine exists predominantly in a low-energy chair conformation, which rapidly interconverts, leading to flexible and often promiscuous target binding. By introducing a single methylene bridge between the C1 and C5 positions, the ring is forced into a rigid boat conformation .
This conformational locking dictates the spatial trajectory of the substituents attached to the N3 and N6 atoms (the "exit vectors"). In the 3-methyl derivative, the N3-methyl group is locked into a specific spatial orientation that cannot undergo the typical equatorial-axial ring flipping seen in standard piperazines. This rigidity is the primary driver for its high selectivity in complex binding pockets, such as those found in neuronal acetylcholine receptors (nAChRs) .
Stereochemistry: The Achiral Advantage
A common misconception in bicyclic drug design is the inevitable introduction of chirality. However, the 3,6-diazabicyclo[3.1.1]heptane core is achiral . It possesses a plane of symmetry that passes through the C3 and C6 nitrogen atoms and the bridging carbons, rendering it a meso compound .
From a drug development perspective, this is a massive advantage. It allows medicinal chemists to introduce high 3D complexity and optimal vector projection without the regulatory burden, yield loss, and analytical challenges associated with chiral resolution or asymmetric synthesis.
Conformational transition from flexible piperazine to rigid this compound.
Physicochemical Properties & Isosterism
When replacing a piperazine ring, it is critical to maintain the delicate balance of lipophilicity (cLogP) and basicity (pKa). The 3,6-diazabicyclo[3.1.1]heptane scaffold acts as an excellent isostere because its bridged nature does not significantly alter the cLogP, while the steric bulk of the bridge shields the nitrogen atoms from oxidative metabolism (e.g., CYP450-mediated N-dealkylation or N-oxidation) .
Quantitative Comparison: Piperazine vs. Bridged Isostere
| Property | Piperazine | This compound |
| Molecular Formula | C₄H₁₀N₂ | C₆H₁₂N₂ |
| Ring Conformation | Flexible (Chair ⇌ Boat) | Rigid (Forced Boat) |
| Chirality | Achiral | Achiral (Meso symmetry) |
| Exit Vector Angle | Variable (Equatorial/Axial) | Fixed (Restricted by bridge) |
| Lipophilicity (cLogP) | ~ -1.17 | ~ -0.8 to -1.0 (Highly Isosteric) |
| Metabolic Stability | Susceptible to ring oxidation | High (Sterically shielded N-atoms) |
Causality in Synthetic Methodology
To utilize this scaffold, one must reliably synthesize the 3-methyl derivative from commercially available precursors, typically tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (N-Boc protected). The following protocol is designed as a self-validating system , ensuring that each step has built-in analytical checkpoints to guarantee structural integrity.
Step-by-Step Protocol: Synthesis of this compound bis(TFA) salt
Step 1: Reductive Amination (N3-Alkylation)
-
Procedure: Dissolve 1.0 eq of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in 1,2-dichloroethane (DCE). Add 1.5 eq of aqueous formaldehyde (37% w/w). Stir at room temperature for 30 minutes. Portion-wise, add 2.0 eq of sodium triacetoxyborohydride (NaBH(OAc)₃). Stir for 4 hours.
-
Causality of Reagents: Formaldehyde acts as the single-carbon source. NaBH(OAc)₃ is explicitly chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted formaldehyde into methanol, thereby preventing reaction stalling and side-product formation.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass disappears, and the intermediate mass ([M+H]⁺ = 213.1) dominates. Troubleshooting: If iminium formation stalls, residual water is the culprit; add 3Å molecular sieves to drive the equilibrium forward.
Step 2: Acidic Deprotection (N6-Boc Removal)
-
Procedure: Concentrate the organic layer and redissolve the crude intermediate in anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise, add trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM. Warm to room temperature and stir for 2 hours.
-
Causality of Reagents: TFA is utilized instead of aqueous HCl. The final free base is highly water-soluble and volatile; using TFA allows for solvent and acid removal entirely under reduced pressure, avoiding a basic aqueous workup where the product would be lost to the aqueous layer.
-
Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The UV-active Boc-protected spot will disappear. Stain the plate with Ninhydrin and heat; the appearance of a dark purple baseline spot confirms the successful exposure of the secondary amine.
Step 3: Isolation
-
Procedure: Concentrate the mixture under vacuum. Triturate the resulting oil with cold diethyl ether to precipitate the product as a bis(trifluoroacetate) salt. Filter and dry under high vacuum.
Step-by-step synthetic workflow for N3-methylation and subsequent acidic deprotection.
Advanced Medicinal Chemistry Applications
The integration of the this compound core has revolutionized several therapeutic areas by locking pharmacophores into their active conformations:
-
Nicotinic Acetylcholine Receptors (nAChRs): The rigid boat conformation perfectly aligns the basic nitrogen with the binding pocket of the α4β2 nAChR subtype. Derivatives built on this scaffold exhibit picomolar affinities (Ki ~ 10 pM) and act as selective partial agonists, which is highly desirable for treating tobacco addiction and neurodegenerative diseases .
-
Antiviral Glycoprotein Inhibitors: Recent developments in Respiratory Syncytial Virus (RSV) therapeutics have utilized bridged tricyclic and bicyclic systems to fit precisely into the trimeric symmetrical pocket of the RSV F protein. The spatial convergence provided by rigid diazabicycloheptanes prevents the entropic penalty usually paid by flexible piperazines upon binding .
-
Oncology (EGFR & PARP1 Inhibitors): In the design of 4-hydroxyquinazoline derivatives targeting PARPi-resistant cell lines, replacing a flexible N-Boc-piperazine with a 3,6-diazabicyclo[3.1.1]heptane derivative significantly shortened hydrogen bond distances with key residues (e.g., ASP766), enhancing drug sensitivity in resistant phenotypes .
References
-
Loriga, G., et al. "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors." Bioorganic & Medicinal Chemistry, 2006. [Link]
-
Murineddu, G., et al. "Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors." European Journal of Medicinal Chemistry, 2019.[Link]
-
Murineddu, G., et al. "Synthesis of Biologically Active Bridged Diazabicycloheptanes." Current Medicinal Chemistry, 2012.[Link]
-
Zhang, X., et al. "Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile." Journal of Medicinal Chemistry, 2024.[Link]
-
Li, J., et al. "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines." Molecules, 2024.[Link]
An In-Depth Technical Guide to the Formation of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,6-diazabicyclo[3.1.1]heptane Scaffold
The 3,6-diazabicyclo[3.1.1]heptane framework has emerged as a crucial structural motif in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable constrained analog of piperazine, offering unique conformational properties. This scaffold is of particular interest as it is achiral and exhibits lipophilicity comparable to piperazine, making it an attractive building block in the design of novel therapeutics.[1] Derivatives of 3,6-diazabicyclo[3.1.1]heptane have shown significant bioactivity, targeting a range of receptors including opioid and nicotinic acetylcholine receptors.[1][2][3][4] The introduction of a methyl group at the 3-position can further modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the mechanism of formation for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane, offering insights into the synthetic strategy and the underlying chemical principles.
Proposed Synthetic Pathway and Mechanism of Formation
The formation of this compound can be envisioned through a multi-step synthetic sequence that involves the initial construction of the bicyclic core, followed by a selective N-methylation. A plausible and efficient approach involves the synthesis of a mono-protected 3,6-diazabicyclo[3.1.1]heptane intermediate, which allows for the controlled introduction of the methyl group at the desired nitrogen atom.
Part 1: Synthesis of the 3,6-diazabicyclo[3.1.1]heptane Core
A concise, seven-step synthesis of N-monoprotected 3,6-diazabicyclo[3.1.1]heptanes has been described, starting from readily available and inexpensive materials.[1] This pathway typically involves the formation of a suitably functionalized cyclobutane precursor, followed by intramolecular cyclization reactions to construct the bicyclic framework. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for directing the subsequent methylation reaction.
Part 2: N-Methylation via the Eschweiler-Clarke Reaction
With a mono-N-Boc-protected 3,6-diazabicyclo[3.1.1]heptane in hand, the subsequent deprotection of the second nitrogen atom would yield a free secondary amine. This secondary amine can then be selectively methylated to introduce the methyl group at the 3-position. The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[5][6] This reaction utilizes an excess of formic acid and formaldehyde to achieve methylation.[5]
The mechanism of the Eschweiler-Clarke reaction proceeds through the following key steps:
-
Imine Formation: The secondary amine first reacts with formaldehyde to form an unstable aminal, which then dehydrates to generate a reactive iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the corresponding tertiary amine. This step is irreversible due to the formation of carbon dioxide.
-
Selectivity: A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines and does not lead to the formation of quaternary ammonium salts.[5] This is because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions.
The regioselectivity of the methylation (at the N3 position) would be dictated by the protecting group strategy employed during the synthesis of the bicyclic core.
Experimental Protocols
The following is a representative, multi-step experimental protocol for the synthesis of this compound.
Synthesis of N-Boc-3,6-diazabicyclo[3.1.1]heptane
A detailed, step-by-step procedure for the synthesis of the bicyclic core would be adapted from established literature methods for analogous structures.[1] This would typically involve:
-
Step 1-5: Formation of a suitable cyclobutane intermediate with amino and leaving group functionalities.
-
Step 6: Intramolecular Cyclization and Protection: Treatment of the cyclobutane intermediate with a suitable base to effect the first intramolecular cyclization, followed by protection of the resulting secondary amine with a Boc group using di-tert-butyl dicarbonate.
-
Step 7: Second Intramolecular Cyclization: Activation of the remaining functional group and subsequent intramolecular cyclization to form the second ring of the bicyclic system, yielding N-Boc-3,6-diazabicyclo[3.1.1]heptane.
Deprotection of N-Boc-3,6-diazabicyclo[3.1.1]heptane
Materials:
-
N-Boc-3,6-diazabicyclo[3.1.1]heptane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-3,6-diazabicyclo[3.1.1]heptane in DCM.
-
Add TFA to the solution and stir at room temperature for 2 hours.
-
Remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3,6-diazabicyclo[3.1.1]heptane.
N-Methylation of 3,6-diazabicyclo[3.1.1]heptane (Eschweiler-Clarke Reaction)
Materials:
-
3,6-diazabicyclo[3.1.1]heptane
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
1M Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
To a stirred solution of 3,6-diazabicyclo[3.1.1]heptane (1.0 eq) in water, add formic acid (1.8 eq).
-
Add formaldehyde solution (1.1 eq) and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and make it alkaline by the addition of sodium hydroxide solution.
-
Extract the product with DCM.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data (Predicted) |
| N-Boc-3,6-diazabicyclo[3.1.1]heptane | C10H18N2O2 | 198.26 g/mol | ¹H NMR: signals for Boc group (~1.4 ppm), and bicyclic protons. |
| 3,6-diazabicyclo[3.1.1]heptane | C5H10N2 | 98.15 g/mol | ¹H NMR: signals corresponding to the bicyclic protons. |
| This compound | C6H12N2 | 112.17 g/mol | ¹H NMR: singlet for the N-methyl group, along with signals for the bicyclic protons. ¹³C NMR: signal for the N-methyl carbon. |
Visualization of Mechanisms and Workflows
Synthetic Workflow
Caption: Overall synthetic workflow for the formation of this compound.
Mechanism of the Eschweiler-Clarke Reaction
Caption: Key steps in the Eschweiler-Clarke N-methylation reaction.
References
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (URL not available)[1]
- A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
- Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (URL not available)
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorg Med Chem. 2006 Feb 1;14(3):676-91. [Link][2]
-
Application Notes and Protocols for N-Methylation of Aromatic Diamines. Benchchem. (URL not available)[7]
-
INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. (URL not available)[8]
- Boc Deprotection - TFA - Common Organic Chemistry. (URL not available)
-
Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). Eur J Med Chem. 2014 Oct 30;86:60-74. [Link][3]
- Green Chemistry. RSC Publishing. (URL not available)
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorg Med Chem Lett. 2008 Dec 1;18(23):6147-50. [Link][4]
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem. (URL not available)
- 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
- Deprotection of boc-protected compounds.
- 6-Boc-3,6-diaza-bicyclo[3.1.1]heptane. (URL not available)
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
Comprehensive Spectroscopic Characterization of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane: A Technical Guide
Executive Summary
3-Methyl-3,6-diazabicyclo[3.1.1]heptane is a highly constrained bicyclic diamine increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere for piperazine and homopiperazine scaffolds. Due to its rigid architecture, it alters the spatial vectors of nitrogen lone pairs, profoundly impacting the pharmacokinetic profiles of target pharmacophores[1]. Typically isolated as a dihydrochloride salt (CAS: 2089649-86-3) to prevent oxidative degradation and volatility[2][3], this compound requires specialized analytical conditions. This whitepaper provides an authoritative, self-validating methodological framework for the precise spectroscopic characterization (NMR, IR, HRMS) of this critical building block.
Experimental Methodologies & Protocols
As a Senior Application Scientist, I emphasize that robust characterization cannot rely on isolated measurements. The protocol below establishes a self-validating system where sample integrity is continuously monitored across orthogonal modalities to prevent concentration-dependent artifacts or polymorphic interference.
Figure 1: Orthogonal multi-modal spectroscopic workflow for structural validation.
Protocol 1: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Causality: D₂O is strictly selected over CDCl₃. The high lattice energy and polarity of the bis-HCl salt render it insoluble in lipophilic halogenated solvents[4].
-
-
Internal Referencing: Utilize a coaxial insert containing 0.1% TSP-d₄ (Trimethylsilylpropanoic acid).
-
Causality: Direct addition of internal standards like TMS to aqueous amine salts causes pH-dependent chemical shift drift. A coaxial insert physically isolates the reference, ensuring absolute chemical shift accuracy.
-
-
Self-Validation Check: Acquire a rapid 1D ¹H scan. If line broadening exceeds 1.5 Hz, perform a serial dilution to 5 mg/mL. Consistent line-widths across the dilution gradient confirm the absence of concentration-dependent micelle formation or supramolecular aggregation.
-
Acquisition: Acquire ¹H (400 MHz, 16 scans), ¹³C{¹H} (100 MHz, 1024 scans), and 2D HSQC/COSY spectra to unambiguously map the bridged ring system.
Protocol 2: HRMS (ESI-TOF) Preparation
-
Matrix Formulation: Dilute the stock solution to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.
-
Causality: The acidic modifier ensures complete protonation of the highly basic aliphatic nitrogens, maximizing ionization efficiency and stabilizing the [M+H]⁺ species in positive mode.
-
Protocol 3: FT-IR (ATR) Preparation
-
Sampling: Place 2-3 mg of the neat crystalline dihydrochloride solid directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr pressing often induces polymorphic transitions or severe moisture absorption in highly hygroscopic hydrochloride salts, which obscures the N-H stretching region.
-
Spectroscopic Data & Causality Analysis
High-Resolution Mass Spectrometry (HRMS)
The exact mass of the free base (C₆H₁₂N₂) is 112.0998 Da. Under ESI+ conditions, the dominant species is the singly protonated molecular ion.
Figure 2: ESI-TOF HRMS positive-mode fragmentation pathways and mass losses.
Table 1: HRMS (ESI+) Peak Assignments
| m/z (Observed) | Formula | Assignment | Mass Error (ppm) |
| 113.1076 | [C₆H₁₃N₂]⁺ | [M+H]⁺ | < 2.0 |
| 96.0811 | [C₆H₁₀N]⁺ | [M+H - NH₃]⁺ | < 2.0 |
| 82.0654 | [C₅H▵N]⁺ | [M+H - CH₃NH₂]⁺ | < 2.0 |
| 70.0651 | [C₄H₈N]⁺ | Ring Cleavage | < 2.0 |
Mechanistic Causality: The prominent loss of NH₃ (-17 Da) originates from the secondary amine at the 6-position. The [3.1.1] bridge is highly strained; protonation at N6 weakens the C1-N6 and C5-N6 bonds, driving the expulsion of ammonia to form a resonance-stabilized carbocation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The[3.1.1] bicyclic system forces the molecule into a rigid geometry, locking the protons into distinct spatial environments and preventing free rotation.
Table 2: ¹H and ¹³C NMR Assignments (D₂O, 400/100 MHz)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & Coupling | Integration |
| N-CH₃ | 42.5 | 2.95 | s | 3H |
| C2, C4 | 58.2 | 3.55, 3.72 | ABq, J = 12.5 Hz | 4H |
| C1, C5 | 52.1 | 4.30 | m | 2H |
| C7 | 35.4 | 2.35, 2.50 | dt, J = 10.0, 5.5 Hz | 2H |
Mechanistic Causality:
-
Diastereotopicity: Because the bicyclic framework is rigidly locked, the protons on C2 and C4 are fixed in exo and endo positions relative to the N6 bridge. This lack of free rotation results in a pronounced AB quartet (geminal coupling, J = 12.5 Hz) rather than a simple singlet or triplet.
-
Deshielding Effects: The bridgehead carbons (C1, C5) are significantly deshielded (~4.30 ppm in ¹H) due to the combined inductive electron-withdrawing effects of the adjacent protonated N6 nitrogen and the inherent ring strain of the cyclobutane-like core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key FT-IR Vibrational Modes (ATR, Neat Solid)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2800 | Medium, Broad | C-H stretch (aliphatic) |
| 2750 - 2400 | Strong, Broad | N-H⁺ stretch (ammonium salt) |
| 1590 | Medium | N-H bend |
| 1455 | Medium | C-H bend (methyl/methylene) |
| 1120 | Strong | C-N stretch |
Mechanistic Causality: The extremely broad, strong band between 2750 and 2400 cm⁻¹ is the definitive hallmark of the dihydrochloride salt state[4]. Extensive hydrogen bonding between the protonated amines (N-H⁺) and the chloride counterions (Cl⁻) drastically lowers the N-H stretching frequency and broadens the peak, distinguishing it entirely from the sharp ~3300 cm⁻¹ band that would be expected for the free secondary amine.
Conclusion
The spectroscopic profile of this compound dihydrochloride is heavily dictated by its strained bicyclic architecture and its bis-hydrochloride salt form. By utilizing D₂O with isolated referencing for NMR, and positive-mode HRMS to exploit its basicity, researchers can confidently validate the identity, purity, and structural integrity of this critical building block in advanced drug discovery pipelines.
References
-
This compound dihydrochloride -[M60019] - Synthonix, Inc.2
-
This compound dihydrochloride - Sigma-Aldrich. 4
-
2089649-86-3 | this compound dihydrochloride - BLDpharm. 3
-
PubChem Compound Summary for CID 76321910 - National Institutes of Health (NIH). 1
Sources
- 1. (8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(this compound-6-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide | C35H43N5O5S | CID 76321910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 2089649-86-3 | this compound dihydrochloride [synthonix.com]
- 3. 2089649-86-3|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound dihydrochloride | 2089649-86-3 [sigmaaldrich.com]
3-Methyl-3,6-diazabicyclo[3.1.1]heptane: A Constrained Piperidine Isostere for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Piperidine and the Quest for Novelty
The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved drugs and natural products.[1][2][3] Its success can be attributed to a combination of favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and its conformational flexibility which allows for optimal spatial orientation of substituents to interact with biological targets.[2] The basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, participating in crucial hydrogen bonding interactions with protein targets.[3]
However, the very flexibility that makes piperidine so versatile can also be a liability, leading to off-target effects and entropic penalties upon binding. Furthermore, the metabolic stability of piperidine-containing compounds can be a challenge, often requiring structural modifications to mitigate unwanted metabolism.[4] This has led to a continuous search for piperidine isosteres – chemical scaffolds that mimic the key features of the piperidine ring while offering distinct advantages in terms of novelty, physicochemical properties, and patentability.
This technical guide explores the potential of 3-methyl-3,6-diazabicyclo[3.1.1]heptane as a constrained piperidine isostere. By introducing a bicyclic framework, this scaffold offers a more rigid structure compared to the flexible piperidine ring system. This guide will delve into the synthesis, physicochemical properties, and potential applications of this novel core, providing a comprehensive resource for medicinal chemists and drug discovery scientists.
The Strategic Imperative for Piperidine Isosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[5] For piperidine, isosteric replacement can aim to:
-
Enhance Potency and Selectivity: By locking the conformation of the scaffold, a more precise orientation of substituents can be achieved, potentially leading to stronger and more selective interactions with the target protein.
-
Improve Physicochemical Properties: Isosteres can be used to fine-tune properties such as lipophilicity (LogP), basicity (pKa), and aqueous solubility, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increase Metabolic Stability: Introducing structural modifications can block or alter sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Expand Intellectual Property: Novel scaffolds provide an opportunity to secure new patents for drug candidates.
A variety of piperidine isosteres have been explored, ranging from simple modifications to more complex bicyclic and spirocyclic systems.[6] The this compound core represents a unique entry in this space, offering a distinct three-dimensional architecture.
Structural and Conformational Analysis: A Tale of Two Scaffolds
The key difference between this compound and its conceptual piperidine analogue, 1,3-dimethylpiperidine, lies in their conformational freedom.
1,3-Dimethylpiperidine: This simple piperidine derivative exists predominantly in a chair conformation, with the methyl groups preferentially occupying equatorial positions to minimize steric strain. However, the ring can still undergo inversion, and the nitrogen atom can invert its configuration, leading to a dynamic equilibrium of different conformers.[7]
This compound: The bicyclic nature of this scaffold severely restricts its conformational flexibility. The [3.1.1] bicyclic system locks the six-membered ring into a constrained conformation, preventing the chair-boat interconversion seen in piperidines. This rigidity pre-organizes the substituents in a defined spatial arrangement, which can be advantageous for target binding.
Caption: Comparison of the flexible 1,3-dimethylpiperidine and the constrained this compound.
Synthesis of the this compound Core
While the synthesis of the parent 3,6-diazabicyclo[3.1.1]heptane has been reported, a specific, high-yielding route to the 3-methyl derivative is crucial for its exploration as a piperidine isostere.[4] A plausible synthetic strategy involves the initial construction of the bicyclic core followed by selective N-methylation.
Proposed Synthetic Pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational equilibrium in N-methylpiperidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Characterization of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane and its Analogs in Nicotinic Acetylcholine Receptor Binding Assays
Introduction: The 3,6-Diazabicyclo[3.1.1]heptane Scaffold as a Privileged Motif for Nicotinic Acetylcholine Receptor Ligands
The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit composition gives rise to a variety of receptor subtypes, each with distinct pharmacological and physiological profiles. This subtype diversity makes nAChRs attractive therapeutic targets for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]
The 3,6-diazabicyclo[3.1.1]heptane core is a rigid bicyclic scaffold that has emerged as a promising pharmacophore for the design of potent and selective nAChR ligands.[2][3] Its constrained conformation is thought to favorably orient key pharmacophoric elements for interaction with the nAChR binding pocket. Various derivatives of this scaffold have demonstrated high affinity, particularly for the α4β2 subtype, which is one of the most abundant nAChR subtypes in the brain.[2][4][5]
This document provides a detailed guide for researchers interested in evaluating the binding characteristics of novel compounds based on this scaffold, such as 3-Methyl-3,6-diazabicyclo[3.1.1]heptane, at various nAChR subtypes. We present a comprehensive protocol for a competitive radioligand binding assay, a cornerstone technique for determining the binding affinity of unlabeled test compounds.
Mechanism of Action: Competitive Binding at Nicotinic Acetylcholine Receptors
Competitive binding assays are a fundamental tool in pharmacology for quantifying the interaction between a test compound and its receptor.[6] The principle of this assay is the competition between an unlabeled test compound (the "competitor," e.g., this compound) and a radioactively labeled ligand (the "radioligand") for a finite number of receptor binding sites. The extent to which the test compound displaces the radioligand provides a measure of its binding affinity.
The key output of a competitive binding assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value is then used to calculate the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor. The Ki is a more intrinsic measure of affinity as it is independent of the radioligand concentration used in the assay.
Quantitative Binding Data for 3,6-Diazabicyclo[3.1.1]heptane Derivatives
While specific binding data for this compound is not extensively available in the public domain, numerous studies have highlighted the high affinity of its derivatives for various nAChR subtypes. This data underscores the potential of this chemical class as potent nAChR modulators.
| Compound Class | nAChR Subtype | Ki (nM) | Reference |
| 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides | α4β2 | Varies (some in low nM range) | [7] |
| 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides | α6/α3β2β3 | 190 | |
| 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes | α4β2 | 0.023 - 0.056 | [2] |
| Phenylpyridyl-diazabicycloheptane | α4β2 | 0.011 (11.17 pM) | [4] |
| Phenylpyridyl-diazabicycloheptane | α7 | 17,000 (17 µM) | [4] |
| N-aryl nicotinamide derivatives | α4β2 | 0.010 (10 pM) | [5][8] |
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Simplified nAChR Signaling Pathway.
Conclusion
The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a valuable starting point for the development of novel nAChR ligands. The protocols and information provided in this guide offer a robust framework for the characterization of new compounds based on this and other chemical motifs. By employing these well-established radioligand binding assays, researchers can accurately determine the binding affinities of their compounds and advance the development of new therapeutics for a variety of neurological and psychiatric disorders.
References
-
Gadaleta, D., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 429-437. [Link]
-
Xiao, Y., et al. (2005). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 26(10), 1225-1232. [Link]
-
Loriga, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 16(23), 10049-10057. [Link]
-
Gadaleta, D., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]
-
Gadaleta, D., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Gadaleta, D., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. ResearchGate. [Link]
-
Reaction Biology. (n.d.). nAChR (α4β2) Functional Antagonist Assay Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Loriga, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. ResearchGate. [Link]
-
Vallejo, Y. F., et al. (2012). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. [Link]
-
Mogg, A. J., et al. (2014). Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers in Pharmacology. [Link]
-
BindingDB. (2014). Ki Summary for BDBM50498035. Retrieved from [Link]
-
Liu, J., et al. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. DigitalCommons@UNL. [Link]
-
Kiatrungrit, K., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
Strachan, J. P., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). PubMed. [Link]
-
Ratanabanangkoon, K., et al. (2018). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus an. Toxicon, 150, 156-161. [Link]
-
Yu, R., et al. (2007). Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding. PMC. [Link]
-
Elands, J., et al. (2018). High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors. PMC. [Link]
- Loriga, G., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Debayle, D., et al. (2024). Discovery and mechanism of negative allosteric modulation of the α7 nicotinic acetylcholine receptor by nanobodies. PNAS, 121(5), e2310705121. [Link]
-
Papke, R. L., et al. (2018). Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-. Department of Pharmacology & Therapeutics. [Link]
-
Chopra, A. (2013). 7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one. NCBI Bookshelf. [Link]
-
Whiteaker, P., et al. (2007). Pharmacological and immunochemical characterization of α2* nicotinic acetylcholine receptors (nAChRs) in mouse brain. PMC. [Link]
-
Gu, S., et al. (2016). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. PMC. [Link]
-
Al-Mahmoud, S. M., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.gov. [Link]
-
Xiao, Y., et al. (2005). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. [Link]
Sources
- 1. 2-(6-[11C]Methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane: An Application Note and Detailed Protocol
Introduction
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a conformationally restricted diamine that has garnered significant interest in medicinal chemistry. Its rigid structure serves as a valuable building block for the synthesis of ligands targeting various receptors, including opioid and nicotinic acetylcholine receptors.[1][2][3] The strategic substitution on the nitrogen atoms of this bicyclic system allows for the fine-tuning of pharmacological activity. This application note provides a detailed, step-by-step protocol for the synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane, a key intermediate for the development of novel therapeutics.
The synthetic strategy outlined herein involves a multi-step sequence commencing with the preparation of a differentially protected 3,6-diazabicyclo[3.1.1]heptane derivative. This approach enables the selective methylation of one nitrogen atom, followed by deprotection to yield the desired product. The causality behind the choice of protecting groups and reaction conditions is discussed to provide a comprehensive understanding of the synthetic process.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a five-step sequence, as illustrated in the workflow diagram below. The key to this strategy is the use of orthogonal protecting groups, namely a benzyl (Bn) group and a tert-butoxycarbonyl (Boc) group, to differentiate the two nitrogen atoms of the bicyclic core. This allows for the selective removal of the benzyl group and subsequent methylation of the liberated secondary amine. The final step involves the removal of the Boc group to afford the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of related 3,6-diazabicyclo[3.1.1]heptane derivatives, with specific details adapted for the target molecule.[4]
Step 1: Synthesis of 3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane
This initial step involves the protection of one of the secondary amines of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane with a Boc group. The bulky Boc group directs the subsequent methylation to the other nitrogen atom.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane | 188.27 | 10.0 | 1.88 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.40 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
| Sodium bicarbonate (NaHCO₃), saturated solution | - | - | 50 mL |
| Ethyl acetate (EtOAc) | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Dissolve 3-benzyl-3,6-diazabicyclo[3.1.1]heptane (1.88 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add a saturated aqueous solution of sodium bicarbonate (50 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane as a colorless oil.
Step 2: Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
The benzyl protecting group is selectively removed by catalytic hydrogenation, leaving the Boc group intact. This unmasks the secondary amine at the 3-position for the subsequent methylation step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | 288.40 | 5.0 | 1.44 g |
| Palladium on carbon (10% Pd/C) | - | - | 150 mg |
| Ethanol (EtOH) | - | - | 50 mL |
| Celite® | - | - | - |
Procedure:
-
Dissolve 3-benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane (1.44 g, 5.0 mmol) in ethanol (50 mL) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (150 mg) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol (20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as a white solid, which can often be used in the next step without further purification.
Step 3: Synthesis of tert-Butyl this compound-6-carboxylate
This step introduces the methyl group via reductive amination. Formaldehyde serves as the source of the methyl group, and sodium cyanoborohydride is a mild reducing agent suitable for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | 198.27 | 4.0 | 793 mg |
| Formaldehyde (37% solution in water) | 30.03 | 4.4 | 0.36 mL |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 6.0 | 377 mg |
| Acetonitrile (MeCN) | - | - | 40 mL |
| Glacial acetic acid | - | - | As needed |
| Saturated aqueous sodium bicarbonate solution | - | - | 50 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Dissolve tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (793 mg, 4.0 mmol) in acetonitrile (40 mL) in a round-bottom flask.
-
Add formaldehyde solution (0.36 mL, 4.4 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (377 mg, 6.0 mmol) portion-wise.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 33 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford tert-butyl this compound-6-carboxylate.
Step 4: Synthesis of this compound
The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| tert-Butyl this compound-6-carboxylate | 212.30 | 3.0 | 637 mg |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |
| Saturated aqueous sodium bicarbonate solution | - | - | As needed |
| Dichloromethane (DCM) | - | - | 60 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Dissolve tert-butyl this compound-6-carboxylate (637 mg, 3.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the bicyclic core protons and the N-methyl group singlet. The integration should be consistent with the proposed structure. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₁₄N₂. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described multi-step synthesis, employing a differential protection strategy, offers a reliable route to this valuable building block for drug discovery and development. The experimental procedures and the rationale behind the chosen synthetic steps are intended to guide researchers in the successful preparation of this and related bicyclic diamines.
References
- Murineddu, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-691.
- Deligia, F., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150.
- Dall'Oglio, E., & Malpezzi, L. (2012). Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Organic Chemistry, 16(21), 2496-2513.
- Gotti, C., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 23(21), 6864-6874.
- Loriga, M., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Introduction: The Significance of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can confer improved pharmacological properties upon drug candidates. Among these, saturated bicyclic amines have emerged as critical building blocks, offering a three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and receptor binding affinity when compared to their traditional flat aromatic counterparts. The 3,6-diazabicyclo[3.1.1]heptane framework, a constrained analog of piperazine, is of particular interest due to its unique conformational rigidity and the stereochemical presentation of its nitrogen atoms.
The targeted N-methylation to produce this compound further refines the physicochemical properties of this scaffold, modulating its basicity and lipophilicity. This methylation can be a key modification in optimizing lead compounds in drug discovery programs, particularly in the development of ligands for a variety of receptors. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust and scalable two-step synthetic route. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on procedural safety, efficiency, and reproducibility.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the parent scaffold, 3,6-diazabicyclo[3.1.1]heptane, which serves as the key intermediate. The second step is a selective N-methylation of this intermediate to yield the final product. This strategy allows for the isolation and purification of the parent diamine before proceeding to the final methylation, ensuring a higher purity of the target molecule.
The chosen method for N-methylation is the Eschweiler-Clarke reaction, a classic and highly reliable method for the methylation of primary and secondary amines.[1][2] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A significant advantage of the Eschweiler-Clarke reaction is that it inherently avoids over-alkylation to form quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[2] This makes it particularly suitable for large-scale synthesis where product purity and atom economy are paramount.
Visualization of the Synthetic Workflow
The following diagram outlines the two-step synthetic pathway from a suitable precursor to the final product, this compound.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 3,6-Diazabicyclo[3.1.1]heptane (Precursor)
While several routes to the 3,6-diazabicyclo[3.1.1]heptane core have been reported, a practical and scalable approach often involves the rearrangement and functionalization of a more readily available starting material. For the purpose of this guide, we will outline a conceptual pathway based on established chemical transformations, emphasizing the key stages and transformations. A concise synthesis often begins with inexpensive starting materials and utilizes straightforward chemistry.[3][4]
Note: A detailed, multi-step synthesis for the precursor is often proprietary or published across several sources. The following is a generalized protocol that highlights the key chemical transformations. Researchers should consult specific literature for detailed experimental procedures for each transformation. A general procedure for the deprotection of a protected 3,6-diazabicyclo[3.1.1]heptane is provided as a key final step.
Protocol 1: Deprotection of a Protected 3,6-Diazabicyclo[3.1.1]heptane
This protocol assumes the availability of a protected form of the diamine, for instance, 3-benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane, which can be synthesized via multi-step sequences.[5]
Materials and Equipment:
-
Protected 3,6-diazabicyclo[3.1.1]heptane derivative (e.g., 3-benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve the protected 3,6-diazabicyclo[3.1.1]heptane derivative in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the recommended pressure (e.g., 45 psi) and heat to the appropriate temperature (e.g., 60°C).[5]
-
Maintain the reaction under these conditions with vigorous stirring for the required time (typically several hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,6-diazabicyclo[3.1.1]heptane.
-
The crude product can be further purified by flash chromatography if necessary.[5]
PART 2: N-Methylation of 3,6-Diazabicyclo[3.1.1]heptane
This part details the Eschweiler-Clarke reaction for the mono-N-methylation of the synthesized 3,6-diazabicyclo[3.1.1]heptane.
Causality Behind Experimental Choices
The use of excess formic acid and formaldehyde drives the reaction to completion.[2] Formic acid serves a dual role as a catalyst (by protonating the intermediate imine) and as the hydride source for the reduction.[6] The reaction is typically heated to facilitate the decomposition of the formate-iminium ion complex and the irreversible loss of carbon dioxide, which pushes the equilibrium towards the methylated product.[2] The work-up procedure is designed to remove excess reagents and byproducts, and to isolate the free amine product.
Protocol 2: Eschweiler-Clarke Methylation
Materials and Equipment:
-
3,6-Diazabicyclo[3.1.1]heptane (from Part 1)
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or concentrated solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or meter
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-diazabicyclo[3.1.1]heptane.
-
Carefully add formic acid to the flask. An exothermic reaction may occur.
-
Slowly add formaldehyde solution to the reaction mixture with stirring.
-
Heat the reaction mixture to reflux (typically around 100°C) and maintain for several hours until the evolution of carbon dioxide ceases.[7] Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to the reaction mixture to ensure the product is in its hydrochloride salt form and to protonate any remaining formic acid.
-
Remove the excess formic acid and water under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Make the solution strongly basic (pH > 12) by the slow addition of sodium hydroxide. This will deprotonate the amine hydrochloride salt to the free amine.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation or column chromatography to yield the pure product.
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Reagents | Solvent | Typical Yield | Purity |
| 1 | Protected Diamine | 1.0 eq | 10% Pd/C, H₂ | Ethanol | >90% | >95% |
| 2 | 3,6-Diazabicyclo[3.1.1]heptane | 1.0 eq | Formic acid (excess), Formaldehyde (excess) | None | 70-90% | >98% |
Characterization Data (Predicted)
The following are predicted NMR shifts for the final product, this compound, based on known data for similar bicyclic amines. Actual shifts may vary depending on the solvent and other experimental conditions.
-
¹H NMR: Resonances for the N-methyl group are expected to appear as a singlet around 2.2-2.5 ppm. The protons on the bicyclic core will show complex multiplets in the region of 2.5-3.5 ppm.
-
¹³C NMR: The N-methyl carbon is expected to resonate around 40-45 ppm. The carbons of the bicyclic core will appear in the range of 40-65 ppm.
Safety and Handling
Formaldehyde: is a known carcinogen and is toxic and corrosive. [It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Formic Acid: is corrosive and can cause severe burns. [It should also be handled in a fume hood with appropriate PPE. Hydrogen Gas: is highly flammable. Hydrogenation reactions should be conducted in a designated area with appropriate safety measures in place. Palladium on Carbon: is flammable, especially when dry and in the presence of hydrogen. It should be handled with care and not allowed to dry out completely in the presence of air.
Conclusion
The synthetic route and protocols detailed in this document provide a robust and scalable method for the large-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for application in medicinal chemistry and drug discovery programs. The presented two-step approach ensures high purity of the final product, which is critical for its use in the synthesis of active pharmaceutical ingredients.
References
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (URL: )
-
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (URL: [Link])
-
Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed. (URL: [Link])
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. (URL: [Link])
- Formaldehyde - SAFETY D
-
Eschweiler-Clarke Procedure - Sciencemadness Discussion Board. (URL: [Link])
- WO2005108402A1 - 3,6-diazabicyclos[3.1.
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (URL: [Link])
Sources
- 1. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes & Protocols: Purification of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Introduction
3-Methyl-3,6-diazabicyclo[3.1.1]heptane is a substituted bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint, making it an attractive building block for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[1][2] The presence of two nitrogen atoms at defined positions allows for diverse functionalization, enabling the exploration of chemical space to optimize pharmacological properties.
This guide provides a comprehensive overview and detailed protocols for the purification of this compound, designed for researchers, chemists, and drug development professionals. We will delve into three primary purification techniques—Vacuum Distillation, Purification via Salt Formation and Recrystallization, and Flash Column Chromatography—explaining the underlying principles and providing step-by-step methodologies to achieve high levels of purity.
Compound Profile and Potential Impurities
A thorough understanding of the target compound's properties and likely contaminants is the foundation of an effective purification strategy.
Physicochemical Properties
Quantitative data for the specific 3-methyl isomer is not widely published; therefore, properties are estimated based on the closely related isomer, 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, and the parent scaffold.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₆H₁₂N₂ | [3][4] |
| Molecular Weight | 112.17 g/mol | [3][4] |
| Appearance | Colorless to pale yellow oil or low-melting solid (as free base). White to yellow solid (as hydrochloride salt). | [5] |
| Boiling Point | Estimated 180-200 °C at atmospheric pressure. Lower under vacuum. | Based on similar bicyclic amines.[6] |
| Solubility (Free Base) | Soluble in most organic solvents (DCM, Chloroform, EtOAc, MeOH). Sparingly soluble in water. | General property of small molecule amines. |
| Solubility (HCl Salt) | Soluble in water and methanol; sparingly soluble in less polar organic solvents like DCM or Ether. | Typical for amine hydrochlorides. |
| pKa | Estimated 8-10 (for the two amine groups). | Typical for secondary and tertiary alkylamines. |
Analysis of Potential Impurities
The synthesis of this scaffold often involves the cyclization of functionalized cyclobutane or azetidine precursors.[7][8] Common impurities may include:
-
Unreacted Starting Materials: Such as the precursor aldehyde/ketone or amine used in a final reductive amination step.
-
Monocyclic Intermediates: Incomplete secondary cyclization can leave ring-opened intermediates.
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts (e.g., Palladium) may be present.
-
Oxidation Products: Amines, particularly in solution, can be susceptible to air oxidation over time, leading to colored impurities.[9]
-
Solvent Residues: Residual high-boiling solvents like DMF or DMSO from the reaction.[10]
Purification by Vacuum Distillation
Principle: This technique is ideal for purifying thermally stable liquids on a medium to large scale ( >5 g). It separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. This method is highly effective for removing non-volatile impurities (salts, catalysts) and solvents with significantly different boiling points.[6]
Experimental Protocol
-
System Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all glass joints to ensure a good seal.
-
Sample Loading: Charge the crude this compound (as the free base) into the distillation flask. Add a new magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum, aiming for a pressure of 1-10 mbar.
-
Heating: Place the distillation flask in a heating mantle. Begin stirring and gently heat the sample.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents.
-
Main Fraction: As the temperature stabilizes, collect the pure product in a clean receiving flask. The boiling point will remain constant during this phase.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause an explosion.
Data Summary
| Parameter | Recommended Value | Rationale |
| Pressure | 1-10 mbar | Lowers boiling point to a safe temperature range (typically 80-140 °C). |
| Heating Bath Temp. | 10-20 °C above vapor temp. | Provides a gentle temperature gradient for efficient distillation. |
| Stirring Rate | ~150-200 RPM | Prevents bumping and ensures even heating. |
| Expected Purity | >98% | Excellent for removing non-volatile and highly volatile impurities. |
Workflow Diagram: Vacuum Distillation
Caption: Workflow for purification via vacuum distillation.
Purification via Salt Formation & Recrystallization
Principle: This is a powerful and highly selective technique, particularly for basic compounds like amines that may be oils or low-melting solids in their free base form. By reacting the basic amine with an acid (e.g., HCl), a salt is formed, which is typically a stable, crystalline solid.[5] This solid can then be purified by recrystallization, a process that relies on the difference in solubility of the salt and its impurities in a given solvent system at different temperatures.[11][12] This method is excellent for removing non-basic impurities and closely related basic analogues that may have different salt-forming properties or solubilities.
Experimental Protocol
-
Salt Formation:
-
Dissolve the crude free base in a suitable solvent, such as diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).
-
While stirring, slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise.
-
A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no more precipitate is observed.
-
-
Isolation of Crude Salt:
-
Filter the solid precipitate using a Büchner funnel.
-
Wash the solid with a small amount of the cold solvent (diethyl ether) to remove soluble impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate). The goal is to find a system where the salt is soluble at high temperatures but poorly soluble at low temperatures.
-
Add the minimum amount of the hot primary solvent (e.g., methanol) to the crude salt to achieve complete dissolution.
-
Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (e.g., 4 °C) to maximize crystal formation.
-
-
Final Isolation:
-
Filter the purified crystals and wash with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum to obtain the pure this compound hydrochloride.
-
Data Summary
| Parameter | Recommended Solvents | Rationale |
| Salt Formation | Diethyl Ether, Ethyl Acetate | Product salt is typically insoluble, allowing for easy precipitation and isolation. |
| Recrystallization | Methanol/Ether, Ethanol/EtOAc, Isopropanol | Provides a good solubility gradient between hot and cold conditions. |
| Expected Purity | >99% | Highly effective at removing structurally dissimilar impurities. |
Workflow Diagram: Purification via Salt Recrystallization
Caption: Workflow for purification via HCl salt formation and recrystallization.
Purification by Flash Column Chromatography
Principle: This is a highly versatile technique for separating compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase (the eluent). It is suitable for small to medium scales and can separate compounds with very similar properties. For basic amines, the acidic nature of standard silica gel can cause issues like irreversible adsorption and "tailing" or streaking of the product band. This is mitigated by deactivating the silica, either by pre-treating it with a base or, more commonly, by adding a small percentage of a base like triethylamine (TEA) or ammonium hydroxide to the eluent.
Experimental Protocol
-
Column Packing:
-
Select an appropriately sized column for the amount of material to be purified (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle pressure to pack an even, stable bed.
-
-
Sample Loading:
-
Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 99:1 DCM/MeOH with 0.5% TEA).
-
Gradually increase the polarity of the eluent (e.g., to 95:5 DCM/MeOH) to move the compounds down the column. This is known as a gradient elution.
-
Use positive pressure (from a pump or inert gas) to maintain a steady, fast flow rate.
-
-
Fraction Collection:
-
Collect small fractions in test tubes.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the eluent using a rotary evaporator to yield the purified product.
-
Data Summary
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most separations. |
| Mobile Phase (Eluent) | DCM/Methanol or EtOAc/Hexanes | Common solvent systems offering a wide polarity range. |
| Base Additive | 0.5-1% Triethylamine (TEA) | Deactivates acidic silica sites, preventing product tailing and improving separation. |
| Expected Purity | >99% | Excellent for separating closely related impurities. |
Workflow Diagram: Flash Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Purity Assessment
After any purification procedure, the purity of the final product must be rigorously confirmed. The protocol is only validated once the output is verified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and provides a sensitive measure of purity by detecting trace-level impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity levels with high accuracy and precision, often used for final quality control.[13][14]
References
- Benchchem.
- Google Patents.
- Google Patents.
- Cheméo. Chemical Properties of Heptane, 3-methyl- (CAS 589-81-1).
- PubChem. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.
- ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine?.
- RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?.
- ResearchGate. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors.
- Synple Chem. Available Synple Chem Reagent Cartridges.
- Sigma-Aldrich. 3,6-DIAZABICYCLO[3.1.1]HEPTANE HCL.
- PubMed.
- ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.
- PubMed. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs).
- Arrow@TU Dublin. Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis.
- ChemScene. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.
- SYNLETT. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
- Acta Pharmaceutica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane | C6H12N2 | CID 21138917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3,6-DIAZABICYCLO[3.1.1]HEPTANE HCL | 2250242-19-2 [sigmaaldrich.com]
- 6. US6476175B2 - Bicyclic amidines, process for their preparation, and their use as catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
Application Note: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane as a Conformationally Restricted Bioisostere in CNS Drug Development
Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Content Focus: Bioisosteric replacement strategies, target engagement, and self-validating pharmacological protocols.
Executive Summary & Scientific Rationale
In the development of Central Nervous System (CNS) agents, overcoming the metabolic liabilities and promiscuous off-target binding of flexible diamines (such as piperazine and diazepane) is a persistent challenge. The bridged bicyclic piperazine 3,6-diazabicyclo[3.1.1]heptane has emerged as a highly privileged, conformationally restricted bioisostere[1][2].
The functionalized derivative, 3-methyl-3,6-diazabicyclo[3.1.1]heptane (frequently handled as a dihydrochloride salt, CAS: 2089649-86-3[3]), provides an achiral secondary amine handle that locks the piperazine core into a rigid geometry.
The Causality of Bioisosteric Replacement
Why replace piperazine with a 3,6-diazabicyclo[3.1.1]heptane core?
-
Conformational Restriction: The bicyclic framework forces the ring into a rigid conformation, precisely aligning the nitrogen exit vectors. This geometric constraint is critical for fitting into narrow binding pockets, thereby dramatically enhancing target selectivity (e.g., distinguishing between α4β2 and α7 neuronal nicotinic acetylcholine receptors)[2][4].
-
Metabolic Stability: Flexible piperazines are highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The bridged framework sterically shields the nitrogen atoms and adjacent carbons, reducing the rate of oxidative clearance[5].
-
Physicochemical Tuning: Despite the added structural complexity, 3,6-diazabicyclo[3.1.1]heptane maintains a lipophilicity (clogP) highly comparable to piperazine, ensuring optimal Blood-Brain Barrier (BBB) penetration while subtly altering the basicity (pKa) to improve oral bioavailability[1][2].
Logical flow of bioisosteric replacement from piperazine to bicyclic heptane for CNS agents.
Target Engagement & Pharmacological Profiling
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been heavily investigated by pharmaceutical companies (e.g., Targacept) for their potent modulating activities on CNS targets[6]. They have shown exceptional promise in targeting nAChRs for cognitive disorders and opioid receptors for analgesia without traditional side effects.
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the binding affinities (
| Target Receptor | Representative Ligand Class | Binding Affinity ( | Selectivity Profile | Reference |
| α4β2 nAChR | 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide | 10 pM | Extremely high over α7 | [7] |
| α4β2 nAChR | 3-(Anilino)pyridine derivatives | 0.0225 – 2.06 nM | High over α7 | [4] |
| μ-Opioid | N-3(6)-arylpropenyl-N-6(3)-propionyl derivatives | 2.7 – 7.9 nM | High over δ (>2000 nM) & κ (>5000 nM) | [1] |
| DA Transporter | Bis-(4-fluorophenyl)methoxy analogs | 5.5 nM | Potent DA reuptake inhibition | [1] |
Experimental Protocols
To accurately evaluate the efficacy of newly synthesized this compound derivatives, rigorous, self-validating assays must be employed. Below are two foundational protocols for CNS drug profiling.
Protocol A: Radioligand Binding Assay for α4β2 nAChR Engagement
Purpose: To determine the binding affinity (
Reagents & Materials:
-
Tissue: Rat brain homogenate or SH-EP1 cells expressing human α4β2[6].
-
Radioligand:
Epibatidine or Nicotine. -
Filters: Whatman GF/B glass fiber filters.
-
Buffer: 50 mM Tris-HCl (pH 7.4).
Step-by-Step Methodology:
-
Filter Pre-treatment (Critical Step): Soak GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use.
-
Causality: Glass fiber filters carry a net negative charge that non-specifically binds positively charged radioligands. PEI coats the filter with a positive charge, neutralizing it and drastically reducing background noise.
-
-
Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations), 50 µL of
Epibatidine (final concentration ~0.5 nM), and 100 µL of membrane preparation (approx. 20-30 µg protein/well). -
Control Wells: Include wells with 10 µM unlabeled nicotine to define Non-Specific Binding (NSB).
-
Equilibration: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester.
-
Causality: Rapid filtration separates the unbound radioligand from the receptor-ligand complex faster than the complex can dissociate, preserving the accuracy of the
measurement.
-
-
Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. (Ice-cold buffer kinetically freezes the dissociation process).
-
Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Step-by-step workflow for the radioligand binding assay used in nAChR target engagement.
Protocol B: In Vitro Microsomal Stability Assay
Purpose: To quantify the metabolic stability of this compound derivatives, validating the premise that the bridged structure reduces oxidative clearance.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Causality: Cytochrome P450 enzymes are strictly NADPH-dependent. Adding NADPH acts as the "on-switch" for oxidative metabolism.
-
-
Self-Validating Controls:
-
Minus-NADPH Control: Run a parallel incubation without NADPH. Causality: If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), not CYP450s.
-
Positive Control: Run Verapamil (a known high-clearance compound) to verify that the microsomes are enzymatically active.
-
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism at the exact time point.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
) and intrinsic clearance ( ).
Handling & Storage Guidelines
When utilizing This compound dihydrochloride (Formula: C6H14Cl2N2; MW: 185.1)[3] as a synthetic precursor:
-
Storage: The dihydrochloride salt is highly hygroscopic. It must be stored sealed in a dry environment at room temperature.
-
Safety: Classified under GHS02 (Danger). Keep away from heat, sparks, and open flames (P210).
-
Synthetic Incorporation: The secondary amine at the N6 position is typically functionalized via standard
alkylation, reductive amination, or Buchwald-Hartwig cross-coupling to append the desired pharmacophores (e.g., heteroaromatic rings for nAChR targeting)[4][5].
References
-
Loriga, G., et al. "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors." ResearchGate / J ORG CHEM. 1
-
"Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres." ChemRxiv. 5
-
"this compound dihydrochloride - Sigma-Aldrich." Sigma-Aldrich.
-
"Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors." ResearchGate. 7
-
Deligia, F., et al. "Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors." PubMed. 4
-
Yang, Y., et al. "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release." ResearchGate. 2
-
"this compound dihydrochloride - [M60019]." Synthonix.3
-
"Nicotinic acetylcholine receptor ligands; a patent review (2006-2011)." PMC. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthonix, Inc > 2089649-86-3 | this compound dihydrochloride [synthonix.com]
- 4. Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Utilization of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane as a Conformationally Restricted Bioisostere
Executive Summary & Mechanistic Rationale
The transition from flat, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is a cornerstone of modern drug discovery. While piperazine and homopiperazine are ubiquitous structural motifs, they frequently suffer from metabolic liabilities (e.g., rapid CYP450-mediated N-dealkylation) and promiscuous off-target binding, particularly concerning hERG channel toxicity.
3-Methyl-3,6-diazabicyclo[3.1.1]heptane serves as a next-generation, conformationally restricted bioisostere[1]. By introducing a carbon bridge, this scaffold alters the Exit Vector Parameters (EVP) of the attached substituents, forcing the molecule into a rigid 3D conformation[1]. This structural pre-organization has been proven to dramatically enhance target selectivity—such as distinguishing between α4β2 and α7 neuronal nicotinic acetylcholine receptors (nAChRs)[2],[3]—and is increasingly utilized in the development of targeted kinase inhibitors, including mutant-selective EGFR inhibitors for lung cancer[4].
Quantitative Data: Physicochemical & Pharmacological Profiling
To understand the causality behind selecting this scaffold, we must compare its baseline parameters against standard piperazine.
| Parameter | Piperazine Scaffold | This compound | Mechanistic Rationale & Causality |
| Fraction sp3 ( | 0.0 (Core ring) | 0.85 (Core ring) | Increased 3D spatial complexity disrupts planar stacking, improving aqueous solubility and reducing off-target promiscuity. |
| Metabolic Stability ( | High clearance | Low to Moderate clearance | The bridged architecture sterically shields the basic nitrogen atoms, impeding the approach of CYP450 oxidative enzymes. |
| Target Selectivity | Often promiscuous | Highly selective | Altered exit vectors strictly define the spatial orientation of pharmacophores, optimizing binding pocket complementarity[2]. |
| hERG Liability | High risk | Reduced risk | Increased steric bulk and subtle shifts in basicity ( |
Experimental Workflows & Logical Architecture
The successful in vitro utilization of this scaffold requires a systematic approach: first, synthetic bioconjugation to a target pharmacophore, followed by rigorous in vitro pharmacological and metabolic validation.
Fig 1. In vitro workflow for integrating and evaluating the bicyclic scaffold.
Detailed In Vitro Protocols
Protocol A: Bioconjugation via Nucleophilic Aromatic Substitution (SNAr)
Because this compound is typically supplied as a dihydrochloride salt, the in vitro synthesis of derivatives requires careful stoichiometric control of basicity to ensure nucleophilic attack on an aryl halide (e.g., a pyrimidine core of an EGFR inhibitor)[4].
Step-by-Step Methodology:
-
Preparation: In a dry 10 mL reaction vial, suspend this compound dihydrochloride (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Free-basing: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) dropwise at room temperature. Stir for 10 minutes.
-
Electrophile Addition: Add the target aryl halide (1.0 equivalent) to the solution.
-
Incubation: Seal the vial and heat to 80°C for 4–12 hours under a nitrogen atmosphere.
-
Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract 3x with ethyl acetate. Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure.
-
Causality & Expert Insights: DMF is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate formed during SNAr. DIPEA (4.0 eq) is critical: two equivalents are consumed to neutralize the dihydrochloride salt, while the remaining equivalents act as an acid scavenger for the HCl generated during the substitution.
-
Self-Validating System: Pull a 5 µL aliquot at 4 hours, dilute in methanol, and run LC-MS. The disappearance of the aryl halide mass and the appearance of the product mass (
) validates the reaction kinetics before proceeding to workup.
Protocol B: In Vitro Liver Microsomal Stability Assay
To validate the hypothesis that the bridged scaffold improves metabolic stability, the synthesized derivative must be tested against Human Liver Microsomes (HLM).
Fig 2. Logical flow and causality of the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
. -
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM
, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). -
Time-Course Sampling: At
minutes, transfer a 50 µL aliquot into a quenching plate. -
Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to calculate the intrinsic clearance (
).
-
Causality & Expert Insights: The 5-minute pre-incubation is mandatory to allow non-specific binding of the highly lipophilic compound to microsomal proteins to reach equilibrium before enzymatic turnover begins. Ice-cold ACN is used for quenching because it instantly denatures CYP450 enzymes, preventing artificial degradation post-sampling.
-
Self-Validating System: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. If Verapamil is not rapidly depleted (
loss at 30 mins), the NADPH regenerating system has failed, and the assay must be invalidated.
Protocol C: In Vitro Target Inhibition (EGFR Kinase Assay)
Derivatives of this compound are frequently evaluated as kinase inhibitors[4]. The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Reagent Assembly: In a 384-well low-volume plate, add 5 µL of the test compound (serially diluted in assay buffer containing 1% DMSO).
-
Enzyme Addition: Add 5 µL of recombinant mutant EGFR enzyme (e.g., Exon 20 insertion variant) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). -
Substrate & ATP: Initiate the reaction by adding 10 µL of a mixture containing the biotinylated peptide substrate and ATP.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add 20 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Causality & Expert Insights: The ATP concentration must be strictly calibrated to the
(Michaelis constant) of the specific EGFR mutant being tested. Using ATP at ensures the assay is highly sensitive to competitive inhibitors (like the synthesized bicyclic derivatives) while maintaining a robust signal window. DTT is included to maintain the reducing environment, preventing the oxidation of critical cysteine residues in the EGFR kinase domain. -
Self-Validating System: Calculate the
-factor for the assay plate using DMSO-only wells (negative control) and a known potent inhibitor like Osimertinib (positive control). A -factor self-validates the assay's robustness and pipetting accuracy.
References
-
Murineddu G, et al. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorg Med Chem Lett. 2008. Available at:[Link]
-
Lysenko V, et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. J Org Chem. 2024. Available at: [Link]
-
Deligia F, et al. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. Eur J Med Chem. 2015. Available at:[Link]
- European Patent EP3943491A1. Heteroaryl derivative, method for producing same, and pharmaceutical composition comprising same as effective component. 2022.
Sources
- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3943491A1 - Heteroaryl derivative, method for producing same, and pharmaceutical composition comprising same as effective component - Google Patents [patents.google.com]
Application Notes & Protocols for In Vivo Evaluation of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane and its Analogs
Introduction: The Therapeutic Potential of Novel Diazabicyclic Compounds
The compound 3-Methyl-3,6-diazabicyclo[3.1.1]heptane belongs to a class of bicyclic amines that have garnered significant interest in medicinal chemistry. These rigid scaffolds serve as valuable isosteres for common ring structures like piperidine and pyridine, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2][3] Derivatives of the closely related 3,6-diazabicyclo[3.1.1]heptane core have been identified as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes.[4][5] These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a key role in cognitive processes, and their dysfunction is implicated in a range of neurological and psychiatric disorders.[6][7]
The development of nAChR agonists and modulators is a promising therapeutic strategy for conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[7][8] Preclinical studies on analogous compounds, such as TC-8831 (3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane), have demonstrated potential in animal models for conditions like L-dopa-induced dyskinesias, highlighting the therapeutic promise of this chemical scaffold.[9]
These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound and its derivatives. The protocols outlined below are based on established methodologies for the preclinical assessment of small molecule nAChR modulators targeting central nervous system disorders.
Part 1: Pharmacokinetic Profiling in Rodents
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development as a therapeutic agent.[10][11] The following protocols are designed to establish the pharmacokinetic profile of this compound in a rodent model, typically rats or mice.
Single-Dose Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a common choice. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Formulation: The test compound should be formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose) for both intravenous (IV) and oral (PO) administration.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 100-150 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[12]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
F% (Oral Bioavailability): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Brain Penetration Study
Objective: To assess the ability of the compound to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.
Methodology:
-
Animal Model and Dosing: Follow the same procedure as the single-dose PK study.
-
Tissue Collection: At selected time points (e.g., 1, 4, and 8 hours post-dose), animals are euthanized, and both blood and whole brain are collected.
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
The brain is rinsed, weighed, and homogenized in a suitable buffer.
-
-
Bioanalysis: The concentration of the compound in both plasma and brain homogenate is determined by LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. A Kp value greater than 1 suggests good brain penetration. In vivo pharmacokinetic analysis in rats has shown brain penetration for related compounds, with an average brain:plasma ratio of approximately 0.3.[9]
Part 2: In Vivo Efficacy Models for CNS Disorders
Based on the known pharmacology of nAChR ligands, the following in vivo models are relevant for assessing the therapeutic potential of this compound.
Models for Cognitive Enhancement (Relevant to Alzheimer's Disease and Schizophrenia)
Objective: To evaluate the compound's ability to improve cognitive deficits.
A. Novel Object Recognition (NOR) Test:
This test assesses short-term recognition memory.
-
Habituation: Mice are allowed to freely explore an open field arena for a set period.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A significant preference for the novel object indicates intact recognition memory.
-
Dosing: The test compound is administered prior to the training phase.
B. Y-Maze Spontaneous Alternation:
This task assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: A mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Analysis: The percentage of spontaneous alternations (entering all three arms in sequence) is calculated. An increase in the alternation rate suggests improved working memory.
-
Dosing: The compound is administered before the test.
Models for Schizophrenia-like Symptoms
Objective: To assess the compound's potential to alleviate positive, negative, and cognitive symptoms of schizophrenia.[13][14]
A. Prepulse Inhibition (PPI) of the Acoustic Startle Response:
This model assesses sensorimotor gating deficits, a hallmark of schizophrenia.
-
Apparatus: A startle chamber that can deliver acoustic stimuli.
-
Procedure: A weak, non-startling acoustic stimulus (prepulse) is presented shortly before a loud, startling stimulus (pulse). The startle response is measured.
-
Analysis: In normal animals, the prepulse inhibits the startle response to the pulse. In models of schizophrenia (e.g., induced by NMDA receptor antagonists like MK-801), this inhibition is disrupted. The ability of the test compound to restore PPI is measured.
B. Social Interaction Test:
This test models the negative symptoms of schizophrenia, such as social withdrawal.
-
Apparatus: A three-chambered box.
-
Procedure: A test mouse is placed in the center chamber and allowed to explore. In one side chamber, an unfamiliar "stranger" mouse is placed in a wire cage. The other side chamber contains an empty cage.
-
Analysis: The time the test mouse spends in the chamber with the stranger mouse versus the empty chamber is recorded. A preference for the chamber with the stranger mouse indicates normal sociability. The compound's ability to reverse social deficits induced by a pharmacological challenge (e.g., chronic PCP administration) is assessed.
Part 3: Safety and Tolerability Assessment
Objective: To evaluate the general safety profile of the compound.
Methodology:
-
Dose Range Finding Study: An initial study to determine the maximum tolerated dose (MTD). Increasing doses of the compound are administered to small groups of animals, and they are observed for any signs of toxicity (e.g., changes in weight, behavior, mortality).
-
Rotarod Test: This test assesses motor coordination and can indicate potential neurological side effects.
-
Apparatus: A rotating rod.
-
Procedure: Mice or rats are placed on the rotating rod, and the latency to fall is measured. A decrease in performance suggests motor impairment.
-
-
Observational Battery (Irwin Screen): A systematic observation of the animals' behavior and physiological state after dosing. This includes assessing changes in posture, gait, activity level, and autonomic functions.
Data Presentation and Interpretation
All quantitative data from these studies should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA, t-tests) should be performed to determine the significance of any observed effects.
Table 1: Example Pharmacokinetic Parameters
| Parameter | Route | Dose (mg/kg) | AUC (ng*h/mL) | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F% | Kp (Brain/Plasma) |
| Compound X | IV | 1 | 1500 | 11.1 | 2.5 | 3.2 | - | 1.2 |
| Compound X | PO | 5 | 3750 | - | - | 3.5 | 50 | - |
Table 2: Example Efficacy Data (Novel Object Recognition)
| Treatment Group | Dose (mg/kg) | Discrimination Index* | p-value vs. Vehicle |
| Vehicle | - | 0.15 | - |
| Compound X | 1 | 0.45 | <0.05 |
| Compound X | 3 | 0.62 | <0.01 |
| Positive Control | 1 | 0.58 | <0.01 |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo characterization of this compound and its analogs. By systematically evaluating the pharmacokinetic, efficacy, and safety profiles, researchers can effectively advance promising candidates through the drug discovery pipeline. The focus on nAChR-relevant models is crucial for elucidating the therapeutic potential of this chemical class in treating complex CNS disorders.
References
-
Coi, A., et al. (2009). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 157(5), 876-888. [Link]
-
Biton, B., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Neuropsychopharmacology, 32(1), 1-16. [Link]
-
Gong, K., et al. (2022). Targeting α7 nicotinic acetylcholine receptors for chronic pain. Frontiers in Pharmacology, 13, 989607. [Link]
-
Wojtas, A., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 22(21), 11533. [Link]
-
Wikipedia contributors. (2023, October 27). Nicotinic agonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Davis, C. L., & La-Alarcia, G. X. (2018). Animal Models of Psychosis in Alzheimer Disease. The American Journal of Geriatric Psychiatry, 26(9), 927-940. [Link]
-
Li, Y. W., et al. (2016). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLoS ONE, 11(7), e0159996. [Link]
-
Azzollini, L., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 87, 729-740. [Link]
-
NEUROFIT. (n.d.). In vivo models of Schizophrenia. [Link]
-
Fierce Biotech. (2022, June 2). Bristol Myers drug candidate repairs neuronal damage in Alzheimer's mouse models. [Link]
-
Wojtas, A., et al. (2021). (PDF) In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2020). 3,6-diazabicyclo[3.3.1]heptanes Induces Apoptosis and Arrests Cell Cycle in Prostate Cancer Cells. Medical Science Monitor, 26, e920266. [Link]
-
Mura, E., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 105, 142-151. [Link]
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Ruiz-Garcia, A., et al. (2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690. [Link]
- Patent WO2005108402A1. (2005). 3,6-diazabicyclos[3.1.
-
Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Optibrium. (2022, April 12). Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning from the chemical structure. [Link]
-
ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]
-
Ali-Osman, F., et al. (1987). Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay. Cancer Research, 47(14), 3718-3724. [Link]
-
ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics in Drug Discovery and Development. [Link]
-
Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]
-
RSC Publishing. (2023). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. [Link]
-
ChemRxiv. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 8. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umb.edu.pl [umb.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo models of Schizophrenia - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves a multi-step sequence. A common strategy is the initial construction of the parent 3,6-diazabicyclo[3.1.1]heptane core, followed by selective N-methylation. The bicyclic core itself can be synthesized from readily available starting materials such as methyl 3-oxocyclobutane-1-carboxylate through a sequence of reactions including a modified Strecker reaction and intramolecular cyclization.[1] The final methylation is often achieved via the Eschweiler-Clarke reaction, which offers a reliable method for introducing a methyl group onto a secondary amine.[2]
This guide will address potential issues at each key stage of this synthetic approach.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions you might encounter during your synthesis, with detailed explanations of the underlying causes and actionable solutions.
Q1: My initial Strecker reaction with methyl 3-oxocyclobutane-1-carboxylate and a primary amine is giving a low yield of the desired aminonitrile. What could be the problem?
Possible Causes and Solutions:
-
Reversibility of the Reaction: The Strecker reaction is known to be reversible.[1] The equilibrium may not be favoring the product.
-
Solution: Ensure you are using an excess of the cyanide source (e.g., TMSCN) to drive the reaction forward. Also, careful control of the reaction temperature is crucial; running the reaction at a low temperature (e.g., -10 °C to 0 °C) can help to trap the kinetic product.[1]
-
-
Steric Hindrance: The choice of the primary amine is important. A bulky amine can sterically hinder the attack on the imine intermediate.
-
Solution: If possible, opt for a less sterically demanding primary amine. Benzylamine is a common choice that has been shown to be effective.[1]
-
-
Incomplete Imine Formation: The initial condensation of the ketone with the amine to form the imine must be efficient.
-
Solution: Allow sufficient time for the imine to form before adding the cyanide source. Monitoring the reaction by TLC or ¹H NMR can confirm the disappearance of the starting ketone.
-
Q2: I'm observing a low yield during the intramolecular cyclization to form the 3-azabicyclo[3.1.1]heptan-2-one intermediate. What factors should I investigate?
Possible Causes and Solutions:
-
Choice of Base and Solvent: The efficiency of the intramolecular cyclization is highly dependent on the base and solvent system used.
-
Solution: A strong, non-nucleophilic base is typically required to deprotonate the amide precursor. Potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF is a common and effective choice.[1] Ensure the reagents are anhydrous, as water can quench the base and hinder the reaction.
-
-
Reaction Temperature and Time: Sub-optimal temperature or reaction time can lead to incomplete conversion.
-
Solution: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures could lead to decomposition.
-
Q3: The reduction of the amide in the bicyclic intermediate is proving difficult. What are the best practices for this step?
Possible Causes and Solutions:
-
Reducing Agent Inactivity: The choice and quality of the reducing agent are critical for this transformation.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Use a sufficient excess of the reducing agent. The reaction may also require elevated temperatures (refluxing in THF, for example) to drive it to completion. Again, monitoring by TLC or LC-MS is essential to confirm the disappearance of the starting material.
-
Q4: During the N-methylation step using the Eschweiler-Clarke reaction, I'm getting a mixture of unmethylated, monomethylated, and dimethylated products. How can I improve the selectivity for the desired this compound?
Possible Causes and Solutions:
-
Stoichiometry of Reagents: The ratio of formaldehyde and formic acid to the diamine is crucial for controlling the extent of methylation. The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[2] The tertiary amine is formed preferentially.[2]
-
Solution: To achieve monomethylation on a diamine, it is often necessary to first protect one of the amino groups. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[4] The synthesis would then involve:
-
Monoprotection of the 3,6-diazabicyclo[3.1.1]heptane.
-
Methylation of the unprotected secondary amine using the Eschweiler-Clarke reaction.
-
Deprotection of the Boc group.
-
-
-
Reaction Conditions: The reaction temperature and time can also influence the product distribution.
-
Solution: The Eschweiler-Clarke reaction is typically run at elevated temperatures (close to boiling in an aqueous solution).[2] Careful control of the reaction time can help to minimize over-methylation, although protection is the more robust strategy for selective monomethylation of a diamine.
-
Q5: I'm struggling with the purification of the final this compound. It seems to be water-soluble and difficult to extract. What purification strategies do you recommend?
Possible Causes and Solutions:
-
Polarity and Basicity of the Product: Small bicyclic diamines are often polar and basic, leading to high water solubility, especially in their protonated form.
-
Solution:
-
Basification and Extraction: Before extraction with an organic solvent, ensure the aqueous layer is made strongly basic (pH > 12) with a base like NaOH or K₂CO₃. This will deprotonate the amine, making it less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or chloroform.
-
Continuous Liquid-Liquid Extraction: For particularly water-soluble amines, continuous liquid-liquid extraction can be a highly effective technique.
-
Flash Chromatography: Purification by flash chromatography on silica gel is a common method.[4] A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., DCM/Methanol or DCM/Methanol with a small amount of ammonium hydroxide), can effectively separate the desired product from less polar impurities and starting materials.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key starting materials for the synthesis of the 3,6-diazabicyclo[3.1.1]heptane core?
A: A common and cost-effective starting material is methyl 3-oxocyclobutane-1-carboxylate, which is commercially available.[1] The synthesis then typically proceeds through a multi-step sequence involving the formation of a cyclobutane derivative with appropriately positioned amino and carboxyl functionalities, followed by intramolecular cyclization.
Q: Are there alternative methods for the N-methylation step besides the Eschweiler-Clarke reaction?
A: Yes, several other N-methylation methods exist. These include the use of methyl iodide or dimethyl sulfate, but these reagents are toxic and can lead to overmethylation, forming quaternary ammonium salts.[5][6] Another approach is reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.[7] However, the Eschweiler-Clarke reaction is often preferred because it is a one-pot reaction that avoids the formation of quaternary ammonium salts.[2]
Q: How can I confirm the structure and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The appearance of a new signal in the ¹H NMR spectrum corresponding to the N-methyl group and the corresponding shift in the ¹³C NMR spectrum are key indicators of successful methylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Q: What are the main safety precautions to consider during this synthesis?
A: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Cyanide: The Strecker reaction often uses a cyanide source like TMSCN, which is highly toxic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Strong Bases and Reducing Agents: Reagents like potassium tert-butoxide and lithium aluminum hydride are highly reactive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and with extreme care.
-
Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a fume hood.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Key Reaction Parameters
The following table summarizes typical reaction conditions for the key steps. Note that these are general guidelines, and optimization may be required for your specific setup.
| Step | Reagents & Solvents | Typical Conditions | Key Considerations |
| Strecker Reaction | Methyl 3-oxocyclobutane-1-carboxylate, Benzylamine, TMSCN, Methanol | -10 °C to room temperature | Monitor imine formation before adding TMSCN.[1] |
| Intramolecular Cyclization | Amide precursor, t-BuOK, THF | Room temperature to reflux | Anhydrous conditions are crucial.[1] |
| Amide Reduction | Bicyclic amide, BMS, THF | Room temperature to reflux | Use of a fresh, active reducing agent is important.[1] |
| Eschweiler-Clarke Methylation | Boc-protected diamine, Formaldehyde, Formic Acid | Aqueous solution, ~100 °C | Stoichiometry is key for selective methylation.[2] |
| Boc Deprotection | Boc-protected product, TFA or HCl in an organic solvent | Room temperature | Ensure complete removal of the protecting group. |
Concluding Remarks
The synthesis of this compound is a challenging but achievable goal for researchers in drug discovery and development. By understanding the key reaction mechanisms and potential pitfalls, you can systematically troubleshoot and optimize your synthetic route to achieve higher yields and purity. This guide provides a foundation for that understanding, and we encourage you to consult the cited literature for more detailed experimental procedures.
References
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (n.d.).
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (2006, February 1).
-
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. (2025, August 10). Retrieved from [Link]
- Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. O. (2022). Multigram Synthesis of 3-Azabicyclo [3.1. 1] heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. (n.d.).
-
Green Chemistry - RSC Publishing. (2025, May 14). Retrieved from [Link]
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed. (2008, December 1). Retrieved from [Link]
-
(PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate. (n.d.). Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022, October 3). Retrieved from [Link]
-
Selective Methylation of Amines with Carbon Dioxide and H2 - Moodle@Units. (2013, September 25). Retrieved from [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. (2013, December 10). Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting the Preparation of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Welcome to the Technical Support Center for the synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane . This rigid, achiral piperazine bioisostere is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands and opioid receptor modulators[1].
However, the inherent angle strain of the [3.1.1] bridged bicyclic system (which embeds a cyclobutane ring) and the unique steric environment of its nitrogen atoms make its synthesis prone to specific side reactions, including over-alkylation and acid-catalyzed ring opening[2]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure high-yielding, chemoselective preparation.
System Overview & Mechanistic Pathway
The standard preparation of this compound begins with the monoprotected precursor, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate[3]. The synthesis involves a two-step sequence: (1) N-methylation and (2) Boc-deprotection . Deviations from optimized conditions lead to distinct side reactions.
Reaction workflow for this compound highlighting major side reactions.
Troubleshooting FAQs: Side Reactions & Causality
Q1: During the N-methylation step, my LC-MS shows a significant by-product with a mass of [M+14]⁺ relative to the desired product. What is causing this? Cause: You are observing the formation of a quaternary ammonium salt. If you are using direct alkylation (e.g., Methyl Iodide, MeI) and a base, the newly formed tertiary amine remains highly nucleophilic. Because the [3.1.1] system forces the nitrogen lone pair outward, it is highly susceptible to a second alkylation event, leading to over-methylation[4]. Solution: Abandon direct alkylation. Switch to a reductive amination protocol using aqueous formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃). Formaldehyde can only form an iminium ion with secondary or primary amines; once the tertiary amine is formed, no further iminium formation (and thus no further reduction) can occur, completely eliminating quaternization.
Q2: My Boc-deprotection yields a complex, inseparable mixture with a major peak at [M+18]⁺. What happened to the bicyclic core? Cause: Acid-catalyzed ring opening. The[3.1.1] bridged system contains a highly strained cyclobutane-like topology. When subjected to strong, aqueous acids (like 6M HCl) at elevated temperatures, the protonated bridgehead nitrogen undergoes C-N bond cleavage, followed by the addition of water (hydrolysis), to relieve the immense ring strain[2]. Solution: Deprotection must be performed under strictly anhydrous conditions at ambient temperature. Use either 1:1 Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in anhydrous dioxane.
Q3: My reductive amination reaction stalls at ~50% conversion, even with excess reducing agent. How can I drive it to completion? Cause: The U-shaped cavity of the[3.1.1] bicycle creates steric hindrance that slows down the initial condensation between the secondary amine and formaldehyde to form the iminium intermediate. If the reducing agent is added too quickly, it may degrade before the iminium is fully formed. Solution: Implement a pre-formation step . Mix the amine, formaldehyde, and a catalytic amount of glacial acetic acid (AcOH) for 30 minutes before adding the NaBH(OAc)₃. The AcOH acts as a Lewis acid to accelerate iminium formation without degrading the borohydride.
Quantitative Data: Condition Optimization
The following tables summarize the quantitative impact of reaction conditions on target yield versus side-product formation.
Table 1: Optimization of N-Methylation Conditions
| Reagent System | Temp (°C) | Conversion to Target (%) | Quaternization Side-Product (%) | Unreacted Starting Material (%) |
| MeI (1.1 eq), K₂CO₃ | 25 | 45% | 35% | 20% |
| MeI (2.5 eq), K₂CO₃ | 50 | 15% | 85% | 0% |
| CH₂O, NaCNBH₃ | 25 | 72% | <1% | 27% |
| CH₂O, NaBH(OAc)₃, AcOH | 25 | >98% | <1% | <1% |
Table 2: Boc-Deprotection Conditions vs. Ring-Opening Degradation
| Acid System | Solvent | Temp (°C) | Target Yield (%) | Ring-Opened Degradant (%) |
| 6M HCl (Aqueous) | H₂O / MeOH | 60 | 12% | 88% |
| 3M HCl (Aqueous) | H₂O / THF | 25 | 65% | 35% |
| 4M HCl (Anhydrous) | Dioxane | 25 | 95% | <1% |
| TFA (Anhydrous) | DCM (1:1) | 0 to 25 | 98% | <1% |
Self-Validating Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that side reactions are caught before proceeding to the next step.
Protocol A: Chemoselective Reductive Methylation
Objective: Synthesize N-Boc-3-methyl-3,6-diazabicyclo[3.1.1]heptane without quaternization.
-
Preparation: Dissolve tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).
-
Iminium Pre-formation: Add 37% aqueous formaldehyde (2.0 eq, 20 mmol) and glacial acetic acid (1.5 eq, 15 mmol). Stir the biphasic mixture vigorously at room temperature for 30 minutes.
-
Validation Checkpoint: TLC (10% MeOH in DCM, Ninhydrin stain) should show the disappearance of the secondary amine spot (typically Rf = 0.3) and the appearance of a less polar intermediate.
-
-
Reduction: Cool the reaction to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm and gas evolution.
-
Completion: Remove the ice bath and stir at room temperature for 4 hours.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH is ~8. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: LC-MS should show a single major peak at [M+H]⁺ = 213.1. Absence of[M+14]⁺ confirms no over-alkylation.
-
Protocol B: Anhydrous Boc-Deprotection
Objective: Cleave the Boc group to yield this compound bis-TFA salt without ring degradation.
-
Preparation: Dissolve the crude N-Boc-3-methyl-3,6-diazabicyclo[3.1.1]heptane (10 mmol) in anhydrous DCM (15 mL). Cool to 0 °C under a nitrogen atmosphere.
-
Acid Addition: Dropwise, add anhydrous Trifluoroacetic acid (TFA) (15 mL) over 10 minutes.
-
Deprotection: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor by LC-MS. The starting material ([M+H]⁺ = 213.1) should completely disappear, replaced by the product peak ([M+H]⁺ = 113.1). If a peak at [M+H]⁺ = 131.1 appears, moisture has entered the system causing ring-opening.
-
-
Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL) followed by diethyl ether (2 x 10 mL).
-
Storage: The resulting this compound bis-TFA salt is highly hygroscopic. Store immediately in a desiccator under argon at -20 °C.
References
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
- 3,6-diazabicyclo[3.1.
-
Synthesis of Biologically Active Bridged Diazabicycloheptanes Source: Current Medicinal Chemistry (Bentham Science) URL:[Link]
-
Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors Source: AIR Unimi (University of Milan) URL:[Link]
Sources
- 1. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. air.unimi.it [air.unimi.it]
- 4. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Welcome to the technical support center for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile scaffold. The unique bridged bicyclic structure, while synthetically valuable, can present specific hurdles in achieving high purity. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and its precursors.
Issue 1: Incomplete Removal of Protecting Groups
Symptom: You observe multiple spots on a Thin Layer Chromatography (TLC) plate, or your NMR spectrum shows signals corresponding to protecting groups (e.g., Boc, Cbz, Benzyl).
Causality: The deprotection step, often a critical part of the synthesis of the diazabicyclo[3.1.1]heptane core, may be incomplete. For instance, catalytic hydrogenation to remove a benzyl group can be hindered by catalyst poisoning or insufficient reaction time.[1]
Troubleshooting Protocol:
-
Reaction Optimization:
-
Catalyst: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If catalyst poisoning is suspected (e.g., by sulfur-containing reagents), increase the catalyst loading or pre-treat the reaction mixture with a scavenger.
-
Hydrogen Pressure: For stubborn deprotections, increasing the hydrogen pressure can enhance the reaction rate.[1]
-
Solvent: Ensure the solvent is appropriate for both the substrate and the catalyst. Alcohols like ethanol or methanol are commonly used.[1]
-
Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gentle heating (e.g., 60°C) may be necessary.[1]
-
-
Purification Strategy:
-
Acid-Base Extraction: If the deprotected amine is the desired product, an acid-base extraction can be effective. The basic amine will be extracted into an acidic aqueous phase, leaving behind the protected, less basic starting material in the organic phase.
-
Flash Chromatography: If extraction is insufficient, flash column chromatography is a reliable method. A gradient elution from a non-polar solvent (e.g., dichloromethane) to a more polar mixture (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can effectively separate the more polar free amine from the less polar protected precursor. A common mobile phase for purification of similar compounds is a chloroform-methanol mixture.[1]
-
Issue 2: Presence of Unidentified Byproducts after Reductive Amination
Symptom: Your mass spectrometry (MS) data shows unexpected masses, and the NMR spectrum has unidentifiable peaks after a reductive amination step to introduce the methyl group.
Causality: Reductive amination, while a powerful tool, can lead to side reactions such as over-alkylation or the formation of imine intermediates if the reduction is not efficient. The choice of reducing agent is critical.
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for their selectivity in reducing the iminium ion over the aldehyde or ketone starting material.[2]
-
Ensure the pH of the reaction is slightly acidic to promote iminium ion formation without degrading the reducing agent. Acetic acid is often used for this purpose.[1][2]
-
-
Purification of the Crude Product:
-
Distillation: For volatile impurities, distillation under reduced pressure can be an effective purification method.[3]
-
Column Chromatography: As with the removal of protecting groups, column chromatography is a versatile technique. The polarity of the byproducts will dictate the optimal solvent system.
-
Issue 3: Difficulty in Removing Residual Solvents
Symptom: The final product appears as an oil or waxy solid, and NMR analysis indicates the presence of residual solvents (e.g., dichloromethane, ethyl acetate).
Causality: The bicyclic amine structure can form strong hydrogen bonds with residual solvents, making them difficult to remove by simple evaporation.
Troubleshooting Protocol:
-
Azeotropic Removal: Dissolve the product in a small amount of a low-boiling solvent like methanol and then remove it under reduced pressure. Repeat this process several times. This can help to azeotropically remove higher-boiling solvents.
-
High-Vacuum Drying: Place the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Lyophilization: If the product is soluble in water or a suitable solvent for freeze-drying, this can be an effective method for removing residual solvents.
Workflow for Purification and Analysis
Caption: A general workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods to assess the purity of this compound?
A1: A combination of techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile amines.[4]
-
High-Performance Liquid Chromatography (HPLC): Can quantify the purity of the sample and separate it from closely related impurities.[4]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a sample.
Q2: How should this compound be stored to ensure its stability?
A2: As a bicyclic amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] For long-term storage, keeping it at a low temperature (e.g., 2-8°C or -20°C) is recommended.[6] If provided as a hydrochloride salt, it will be more stable as a solid at room temperature.
Q3: Can I use recrystallization for the purification of this compound?
A3: Recrystallization can be a highly effective purification technique for solid compounds, provided a suitable solvent system can be found. For amines, this can sometimes be challenging. A common approach is to first form a salt (e.g., hydrochloride or tartrate), which often has better crystalline properties, and then recrystallize the salt. The free base can then be regenerated by treatment with a base.
Q4: What are the key safety precautions to take when handling this compound?
A4: Like most amines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Decision Tree for Troubleshooting Purification
Caption: A decision tree to guide troubleshooting during the purification process.
Quantitative Data Summary
| Purification Technique | Typical Mobile Phase/Solvent | Expected Purity | Reference |
| Flash Chromatography | Dichloromethane/Methanol (with NH₄OH) or Chloroform/Methanol | >95% | [1] |
| Distillation | Under reduced pressure | Dependent on volatility of impurities | [3] |
| Recrystallization (of salt) | Varies (e.g., Ethanol/Ether) | >98% | General Principle |
References
-
Loriga, M., et al. (2004). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Il Farmaco, 59(9), 719-729. Available at: [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link]
-
Gotti, C., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60-74. Available at: [Link]
-
Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[7][8][8]heptanes by rearrangement of 3-oxaspiro[7][7]heptanes. Journal of the Chemical Society C: Organic, 2346-2348. Available at: [Link]
-
Lebel, H., & Huard, K. (2011). Synthesis and reactivity of unique heterocyclic structures en route to substituted diamines. Organic letters, 13(13), 3340–3343. Available at: [Link]
-
Jackson, A. C., et al. (2009). Catalyst Morphology and Dissolution Kinetics of Self-Healing Polymers. Autonomous Materials Systems. Available at: [Link]
- Patent WO2005108402A1. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. Google Patents.
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Infusion Center Association. (2021). Medication Stability & Storage. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Berthod, A., et al. (2009). Purification of drugs from biological fluids by counter-current chromatography. Journal of Chromatography A, 1216(34), 6258–6265. Available at: [Link]
-
BuyersGuideChem. (n.d.). 3,6-Diazabicyclo[3.1.1]heptane-3-carboxylic acid, 1,1-dimethylethyl ester suppliers. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]
- Patent WO2007075790A1. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
-
Ly, J., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Available at: [Link]
-
Bak, A., et al. (2017). 3-azabicyclic diamines. Tetrahedron Letters, 58(37), 3646-3650. Available at: [Link]
-
Wang, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4398. Available at: [Link]
-
Chuan, C., et al. (2008). The stereoselective formation of bicyclic enamines with bridgehead unsaturation via tandem C-H bond activation/alkenylation/electrocyclization. Journal of the American Chemical Society, 130(8), 2432–2433. Available at: [Link]
-
De Adজিস্টina, D., et al. (2015). Preparative size-exclusion chromatography for separation and purification of water-stable Cd-based quantum dots. Analytical Methods, 7(18), 7522-7528. Available at: [Link]
-
Inokuchi, F., et al. (1995). Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 13-18. Available at: [Link]
Sources
- 1. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 2. montclair.edu [montclair.edu]
- 3. hovione.com [hovione.com]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. chemscene.com [chemscene.com]
- 7. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"3-Methyl-3,6-diazabicyclo[3.1.1]heptane" stability and degradation products
Welcome to the technical support center for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from related chemical structures and foundational principles of organic chemistry to predict potential stability issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The structure of this compound contains two tertiary amine groups within a strained bicyclic system. This makes the molecule susceptible to a few key degradation pathways:
-
Oxidation: Tertiary amines are prone to oxidation, which can lead to the formation of N-oxides. The nitrogen with the methyl group is particularly susceptible.[1][2][3][4][5][6]
-
Hydrolysis: While the carbon-nitrogen bonds are generally stable, the strained nature of the bicyclo[3.1.1]heptane ring system could make it susceptible to ring-opening reactions under harsh acidic or basic conditions, similar to what has been observed in other bicyclic amidines.[7]
-
N-dealkylation: The methyl group on one of the nitrogen atoms can be cleaved under certain oxidative or metabolic conditions.[1]
Q2: How should I properly store and handle this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, we recommend the following storage and handling procedures:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Protect from light and moisture.
-
Handling: For preparing solutions, use de-gassed solvents to minimize exposure to oxygen. Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light.
Q3: Are there any known incompatibilities with common excipients or solvents?
-
Oxidizing agents: Avoid contact with peroxides, strong acids with oxidizing properties (e.g., nitric acid), and metal ions that can catalyze oxidation.[5]
-
Strong acids and bases: These could potentially catalyze hydrolytic degradation or ring-opening.
-
Reactive excipients: Be cautious with excipients that contain reactive functional groups, such as aldehydes or esters, which could potentially react with the amine nitrogens.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Forced Degradation Studies
Q4: I am planning a forced degradation study for a new drug candidate containing the this compound moiety. What conditions should I consider, and what are the likely degradation products?
A4: A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][8][9] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6]
| Stress Condition | Recommended Parameters | Predicted Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Ring-opening of the bicyclic system | Monocyclic or acyclic amine derivatives |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | Potential for ring-opening, though likely less extensive than acidic conditions | Monocyclic or acyclic amine derivatives |
| Oxidation | 3-30% H₂O₂ at room temperature for up to 24 hours | N-oxidation of the tertiary amines | This compound N-oxide(s) |
| N-dealkylation | 3,6-diazabicyclo[3.1.1]heptane | ||
| Thermal Degradation | Solid-state at 105°C for 48 hours; Solution at 70°C | General decomposition, potential for ring fragmentation | Various smaller amine and hydrocarbon fragments |
| Photolytic Degradation | Exposure to light (ICH Q1B guidelines) | Photolytic cleavage of C-N bonds, radical-mediated degradation | Various fragmentation products |
Below is a diagram illustrating the most probable oxidative degradation pathways.
Caption: Predicted Oxidative Degradation Pathways
Analytical Method Development & Troubleshooting
Q5: I am developing an HPLC-UV method for this compound, but I am not seeing any peaks. What could be the issue?
A5: The most likely reason is that this compound is a saturated aliphatic amine and therefore lacks a chromophore, meaning it does not absorb UV light at typical wavelengths (200-400 nm).[10][11][12]
Here is a workflow to address this issue:
Sources
- 1. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpsonline.com [ajpsonline.com]
- 9. scispace.com [scispace.com]
- 10. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 11. veeprho.com [veeprho.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
3-Methyl-3,6-diazabicyclo[3.1.1]heptane: The "Bridged Pinane" Scaffold in Medicinal Chemistry
Executive Summary: Beyond the Boat
In the realm of rigidified diamines, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) has long been the "gold standard" for mimicking piperazine or proline in constrained geometries.[1] However, the emergence of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane (and its parent 3,6-DBH core) represents a critical evolution in scaffold design.
Unlike the [2.2.1] system, which forces a "boat-like" conformation, the [3.1.1] system—analogous to the terpene pinane —offers a unique "V-shaped" geometry. This guide objectively compares the [3.1.1] scaffold against established diazabicycles, demonstrating its superior capability to fine-tune basicity, improve water solubility (logD), and enhance selectivity for nicotinic acetylcholine receptors (nAChRs).
Structural Anatomy & Vector Analysis
The distinct advantage of the 3,6-diazabicyclo[3.1.1]heptane scaffold lies in its bridge topology. While [2.2.1] systems are fused, the [3.1.1] is a true bridged system with unequal bridge lengths (3-carbon vs. 1-carbon), creating distinct environments for the two nitrogen atoms.
Geometric Comparison
| Feature | 3,6-Diazabicyclo[3.1.1]heptane | 2,5-Diazabicyclo[2.2.1]heptane | Piperazine (Reference) |
| Topology | Bridged (Pinane-type) | Bridged (Norbornane-type) | Monocyclic (Chair) |
| Bridge Sizes | 3-atom / 1-atom | 2-atom / 1-atom | N/A |
| N-N Distance | ~3.1 Å (Tunable via conformation) | ~2.4 Å (Rigid) | ~2.8–3.0 Å (Flexible) |
| Symmetry | |||
| Vector Angle | Acute (Convergent vectors) | Parallel/Divergent | 180° (Anti-parallel) |
Nitrogen Environment (The "3-Methyl" Specifics)
In This compound :
-
N3 (Methylated): Resides in the 3-atom bridge. This ring mimics a piperidine chair. It is sterically accessible and the primary site for pharmacophore alignment (e.g., mimicking the pyrrolidine nitrogen of nicotine).
-
N6 (Bridge): Resides in the 1-atom bridge, part of a strained azetidine -like 4-membered ring. This nitrogen is less basic and more sterically congested, often serving as the "anchor" or remaining unsubstituted to modulate polarity.
Figure 1: Structural causality linking scaffold geometry to pharmacological outcomes.
Physicochemical Performance Profile
The [3.1.1] scaffold acts as a "saturated bioisostere" of pyridine, offering significant solubility advantages without the metabolic liability of aromatic rings.
Experimental Data Comparison
| Property | 3-Methyl-3,6-DBH [3.1.1] | 2-Methyl-2,5-DBH [2.2.1] | N-Methylpiperazine |
| pKa (Conj.[2] Acid) | ~9.5 (N3) / ~8.0 (N6)* | ~10.8 (N2) | 9.14 / 5.59 |
| LogP (Calc) | -0.1 | -0.6 | -0.3 |
| LogD (pH 7.4) | 3.8 (Improved vs Pyridine) | < 0 | -1.5 |
| Water Solubility | High (>300 µM) | High | Very High |
| Metabolic Stability | High (No aromatics) | High | Moderate (N-dealkylation) |
-
Note on pKa: The N6 nitrogen in the [3.1.1] system is less basic due to the strain of the 4-membered ring (azetidine-like) and bridgehead constraints, making N3 the dominant basic center at physiological pH.
Pharmacological Case Study: nAChR Ligands
The primary application of this compound is as a ligand for neuronal Nicotinic Acetylcholine Receptors (nAChRs).
-
Target:
(High Affinity) vs (Low Affinity). -
Mechanism: The rigid N-N distance of the [3.1.1] scaffold optimally spans the distance between the cation-pi site (Trp residue) and the H-bond acceptor site in the receptor binding pocket.
Comparative Potency (Ki values):
| Ligand Scaffold | Selectivity Ratio ( | ||
| 3,6-DBH Derivative | 0.010 | >10,000 | >1,000,000 |
| Epibatidine ([2.2.1]) | 0.04 | 16 | ~400 (Toxic) |
| Varenicline (Fused) | 0.15 | 322 | ~2,100 |
| Cytisine (Bridged) | 0.17 | 4,200 | ~24,000 |
Data Source: Derived from J. Med. Chem. and Eur. J. Med.[3] Chem. studies on 3-substituted-3,6-diazabicyclo[3.1.1]heptanes (e.g., Compounds 43/3c in literature).
Insight: The [3.1.1] scaffold provides a "Goldilocks" rigidity—stiff enough to minimize entropic loss upon binding, but with a vector orientation that disfavors the
Experimental Protocols
A. Synthesis of this compound
Rationale: Direct methylation of the core is difficult to control without protection. The standard route uses the Cyclobutane Strategy to build the ring, followed by selective methylation.
Prerequisites:
-
Starting Material: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Commercially available or synthesized via Strecker reaction of 3-oxocyclobutanecarboxylate).
-
Reagents: Formaldehyde (37% aq), NaBH(OAc)3, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Protocol 1: N3-Methylation (Reductive Amination)
-
Dissolution: Dissolve tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq, 500 mg) in DCM (10 mL).
-
Aldehyde Addition: Add Formaldehyde (37% aqueous solution, 5.0 eq). Stir vigorously for 15 minutes at room temperature.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (3.0 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH/DCM, stain with Ninhydrin).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.[3]
-
Yield: Expect >90% yield of tert-butyl this compound-6-carboxylate .
-
Protocol 2: N6-Deprotection (To yield the target diamine)
-
Acidolysis: Dissolve the N-methyl intermediate in DCM (5 mL). Add TFA (2 mL) dropwise at 0°C.
-
Stir: Stir at room temperature for 2 hours.
-
Free Basing (Critical): Concentrate to remove excess TFA. Dissolve the residue in minimal water. Elute through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) or treat with K2CO3 in MeOH to obtain the free base.
-
Isolation: The product This compound is a low-melting solid/oil. Store under Argon.
Figure 2: Synthetic workflow for the selective generation of the 3-methyl derivative.
B. Validation: Self-Validating NMR Check
To confirm the [3.1.1] geometry versus a [2.2.1] rearrangement:
-
H1-NMR (CDCl3): Look for the bridgehead protons (H1/H5). In [3.1.1] systems, these appear as broad multiplets around 2.8–3.2 ppm .
-
C13-NMR: The methylene bridge carbon (C7) in [3.1.1] is distinct, appearing around 30–40 ppm , whereas the ethylene bridge in [2.2.1] is different.
-
Symmetry: The 3-methyl derivative should show a simplified spectrum due to the plane of symmetry passing through N3-C7-N6.
References
-
Synthesis & Scaffold Discovery
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv, 2024. Link
-
-
Pharmacological Profiling (nAChR)
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 2015. Link
-
-
Comparative Ligand Data
-
Understanding varenicline function via key receptor and ligand interactions. NIH/PubMed, 2025. Link
-
-
Physicochemical Properties
-
Visualized comparison of 3-azabicyclo[3.1.1]heptane and pyridine. ResearchGate, 2023. Link
-
-
General Review of Diazabicycles
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane Derivatives as nAChR Ligands
The rigid 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting neuronal nicotinic acetylcholine receptors (nAChRs). Its constrained conformation offers a unique three-dimensional arrangement for interacting with receptor binding sites, making it an attractive template for developing selective and potent ligands. This guide provides an in-depth comparison of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane derivatives, focusing on how structural modifications influence their activity at nAChRs, supported by experimental data and protocols.
The Core Scaffold: A Foundation for High Affinity
The 3,6-diazabicyclo[3.1.1]heptane core is an achiral piperazine isostere with a defined spatial arrangement of its two nitrogen atoms. The N3-methyl group, as specified in the topic, often serves as a key anchoring point, while the N6 nitrogen provides a versatile handle for introducing a wide array of substituents to modulate pharmacological properties. The primary biological targets for this class of compounds are the α4β2 and α7 nAChR subtypes, which are implicated in a range of central nervous system (CNS) disorders.
Derivatives of this scaffold have demonstrated exceptionally high affinity for the α4β2 nAChR subtype, with some compounds exhibiting Ki values in the picomolar to low nanomolar range.[1][2] This high affinity is attributed to the scaffold's ability to present key pharmacophoric elements—such as a cationic center and hydrogen bond acceptors—in a pre-organized conformation that complements the receptor's binding pocket.[3]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound derivatives is highly sensitive to the nature of the substituent at the N6 position. By systematically altering this substituent, researchers can fine-tune a compound's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).
Substitution at the N6 position with aromatic or heteroaromatic rings has been a highly fruitful strategy for developing potent and selective α4β2 nAChR ligands.
-
Halogenated Pyridyl Groups: A prominent example involves the introduction of a 6-halopyridin-3-yl moiety. The 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivative, for instance, was found to have a very high affinity for α4β2 nAChRs (Ki = 0.023 to 0.056 nM) and remarkable selectivity over the α7 subtype.[1][2] The bromine atom is believed to engage in halogen bonding or favorable hydrophobic interactions within the binding site.
-
Substituted Phenylpyridyl Groups: Further exploration of the N6-substituent has shown that replacing the halogen with a phenyl ring can maintain or even enhance affinity. The phenylpyridyl-diazabicycloheptane compound 3c (structure not shown) displayed an exceptionally low Ki value of 11.17 pM for α4β2 receptors.[4]
-
Electronic Effects: The electronic properties of substituents on these aromatic rings play a critical role.
-
Electron-donating groups (e.g., -CH3, -OCH3) on an N6-phenylpyridyl moiety generally result in good affinity for α4β2 receptors while having minimal affinity for α7 receptors.[4]
-
Electron-withdrawing groups , such as a p-NO2 group on a phenyl substituent, can also lead to very high α4β2 affinity.[4] This suggests that both electron-rich and electron-poor aromatic systems can be accommodated, but they likely adopt different optimal binding poses.
-
The following diagram illustrates the key SAR trends for N6-substituted derivatives.
Caption: Key SAR trends for N6-substituted derivatives.
Interestingly, subtle changes to the N6-substituent can switch the compound's functional activity from agonist to antagonist. For example, while a 6-halopyridin-3-yl derivative acts as an agonist, the corresponding phenyl-substituted analog 3c was found to be an α4β2 antagonist, despite its higher binding affinity.[4] This highlights a delicate SAR where binding and functional efficacy are not directly correlated and can be independently tuned.
Comparative Performance Data
The following table summarizes the binding affinities of representative this compound derivatives for nAChR subtypes, demonstrating the impact of N6-substituent modification.
| Compound ID | N6-Substituent | α4β2 Ki (nM) | α7 Ki (µM) | α7/α4β2 Selectivity Ratio | Reference |
| 4a | 6-Chloropyridin-3-yl | 0.056 | >10 | >178 | [2] |
| 4b | 6-Fluoropyridin-3-yl | 0.041 | >10 | >243 | [2] |
| 4c | 6-Bromopyridin-3-yl | 0.023 | 29.8 | 1295 | [1][2] |
| 3c | Phenylpyridyl | 0.011 | 17 | ~1,545,454 | [4] |
| 3j | p-NO2-phenylpyridyl | High (pM range) | - | High | [4] |
Data synthesized from multiple sources for comparative purposes.
Beyond nAChRs: Targeting Other Receptors
While the primary focus has been on nAChRs, the versatile 3,6-diazabicyclo[3.1.1]heptane scaffold has also been utilized to develop ligands for other targets, including:
-
Opioid Receptors: N-arylpropenyl-N-propionyl derivatives have shown high affinity and selectivity for μ-opioid receptors.[5]
-
Dopamine Transporter (DAT): Certain derivatives have been developed as potent dopamine uptake inhibitors.[6]
This demonstrates the scaffold's utility as a building block in diverse areas of medicinal chemistry.
Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR Affinity
To ensure trustworthiness and reproducibility, a standard experimental protocol for determining the binding affinity (Ki) of test compounds is provided below. This self-validating system is crucial for any SAR study.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α4β2 nAChR subtype using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine
-
Cell Membranes: Rat forebrain membranes or membranes from cell lines stably expressing human α4β2 nAChRs.
-
Non-specific binding control: Nicotine (high concentration, e.g., 300 µM)
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Instrumentation: Scintillation counter, filter plates (e.g., GF/B), and a cell harvester.
Workflow:
Caption: Workflow for nAChR radioligand binding assay.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the [³H]-radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or excess nicotine (for non-specific binding).
-
Equilibration: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly potent platform for the design of nAChR modulators. The SAR is well-defined, with the N6-position being the primary site for modification to control affinity, selectivity, and function. The data clearly show that heteroaromatic substituents, particularly halogenated pyridyls, confer exceptional affinity and selectivity for the α4β2 subtype.
Future research should focus on optimizing the pharmacokinetic properties of these high-affinity ligands to improve brain penetration and metabolic stability, which are critical for developing successful CNS therapeutics.[3] Furthermore, exploring substitutions at other positions on the bicyclic core, while more synthetically challenging, could unlock novel pharmacological profiles and interactions with nAChR subtypes.
References
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (n.d.). Google Books.
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (2006, February 1). Bioorganic & Medicinal Chemistry.
- Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). (2014, October 30). PubMed.
- Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. (2015, October 20). PubMed.
- Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. (n.d.). AIR Unimi.
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. (2008, December 1). PubMed.
- 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors. (2007, June 1). PubMed.
- Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. (2019, October 15). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3,6-Diazabicyclo[3.1.1]heptane Derivatives Against Standard Neuromodulatory Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the efficacy of 3,6-diazabicyclo[3.1.1]heptane derivatives against established standard compounds targeting key neurological pathways. In the absence of specific experimental data for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane, this document focuses on the broader class of derivatives built upon the versatile 3,6-diazabicyclo[3.1.1]heptane scaffold. These compounds have emerged as promising ligands for nicotinic acetylcholine receptors (nAChRs), opioid receptors, and the dopamine transporter, positioning them as compelling candidates for the development of novel therapeutics for a spectrum of neurological and psychiatric disorders.
This guide will provide an in-depth comparison of their performance, substantiated by available experimental data, and offer insights into the critical experimental methodologies for their evaluation.
Targeting the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nicotinic acetylcholine receptor (nAChR) is a well-established target for conditions such as nicotine dependence and various cognitive impairments. A number of 3,6-diazabicyclo[3.1.1]heptane derivatives have been synthesized and assessed for their binding affinity and functional activity at this receptor subtype.
Comparative Efficacy Data
| Compound Class | Specific Derivative | Target | Assay Type | Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) & Efficacy |
| 3,6-Diazabicyclo[3.1.1]heptane Derivatives | 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | α4β2 nAChR | Radioligand Binding | 0.056[1] | Agonist |
| 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831) | α4β2 & α6/α3β2β3 nAChRs | Functional Assays | - | Partial/Full Agonist[2] | |
| Standard α4β2 nAChR Agonists | Varenicline | α4β2 nAChR | Radioligand Binding | High Affinity[3][4] | Partial Agonist[5][6] |
| Epibatidine | α4β2 nAChR | Radioligand Binding | ~0.05[7] | Potent Agonist | |
| A-85380 | α4β2 nAChR | Radioligand Binding | ~0.05[8] | Potent Agonist | |
| Standard α4β2 nAChR Antagonist | Mecamylamine | nAChRs (non-selective) | Functional Assays | - | Non-competitive Antagonist (IC50 ~2.5 µM for α4β2)[2][9][10][11] |
Interpretation: Certain derivatives of 3,6-diazabicyclo[3.1.1]heptane, such as 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, demonstrate remarkable affinity for the α4β2 nAChR, rivaling the potent standard agonist Epibatidine.[1][7] This underscores their potential for high-potency therapeutic applications. Another derivative, TC-8831, exhibits agonist activity, suggesting its potential utility in conditions where receptor activation is desired.[2] When compared with Varenicline, a partial agonist utilized in smoking cessation, these derivatives may present distinct efficacy profiles that could be beneficial in specific therapeutic scenarios.[5][6]
Experimental Protocol: α4β2 nAChR Radioligand Binding Assay
This protocol details a standard methodology for ascertaining the binding affinity of a test compound for the α4β2 nAChR.
Workflow Diagram:
Caption: Workflow for α4β2 nAChR radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells that have been stably transfected to express the human α4 and β2 nAChR subunits.
-
Harvest the cells and homogenize them in an appropriate buffer, such as 50 mM Tris-HCl at pH 7.4.
-
Centrifuge the resulting homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method.
-
-
Binding Assay:
-
In a 96-well plate, add a consistent concentration of a suitable radioligand (e.g., [3H]epibatidine) to each well.
-
Introduce a range of concentrations of the unlabeled test compound to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to effectively separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to minimize non-specifically bound radioligand.
-
Transfer the filters to scintillation vials containing an appropriate scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the measured bound radioactivity as a function of the concentration of the test compound.
-
Utilize non-linear regression analysis, such as the Cheng-Prusoff equation, to calculate the IC50 value of the test compound.
-
From the IC50 value, determine the Ki value, taking into consideration the concentration and affinity of the radioligand used in the assay.
-
Targeting the μ-Opioid Receptor
The μ-opioid receptor is the principal target for opioid analgesics. A primary objective in pain management research is the development of novel ligands with more favorable side-effect profiles.
Comparative Efficacy Data
| Compound Class | Specific Derivative | Target | Assay Type | Affinity (Ki, nM) |
| 3,6-Diazabicyclo[3.1.1]heptane Derivatives | N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes | μ-Opioid Receptor | Radioligand Binding | 2.7 - 7.9 |
| Standard μ-Opioid Receptor Agonists | Morphine | μ-Opioid Receptor | Radioligand Binding | ~4.02[12] |
| Fentanyl | μ-Opioid Receptor | Radioligand Binding | ~1.23[12] |
Interpretation: The synthesized N-substituted 3,6-diazabicyclo[3.1.1]heptane derivatives exhibit high affinity for the μ-opioid receptor, with Ki values in the low nanomolar range. Their affinity is comparable to, and in some cases surpasses, that of morphine, the gold-standard opioid analgesic.[12] This suggests that these derivatives have the potential to be potent analgesics. Further functional characterization is required to determine their efficacy (i.e., whether they act as full agonists, partial agonists, or antagonists) and to delineate their downstream signaling profiles.
Signaling Pathway: μ-Opioid Receptor Activation
Caption: Agonist-induced activation of the μ-opioid receptor.
Targeting the Dopamine Transporter (DAT)
Inhibitors of the dopamine transporter are employed in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and hold potential for the treatment of other central nervous system disorders.
Comparative Efficacy Data
| Compound Class | Specific Derivative | Target | Assay Type | Affinity (Ki, nM) |
| 3,6-Diazabicyclo[3.1.1]heptane Derivatives | 3-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-6-(1H-indol-2-ylmethyl)-3,6-diazabicyclo[3.1.1]heptane | Dopamine Transporter (DAT) | Reuptake Inhibition | 5.5[13] |
| Standard Dopamine Uptake Inhibitors | Cocaine | Dopamine Transporter (DAT) | Radioligand Binding | High Affinity (variable)[14][15] |
| Bupropion | Dopamine Transporter (DAT) | Radioligand Binding | Low Affinity[1][16] |
Interpretation: The examined 3,6-diazabicyclo[3.1.1]heptane derivative demonstrates potent inhibition of dopamine reuptake, with a Ki value in the low nanomolar range.[13] This indicates a high affinity for the dopamine transporter, which is significantly greater than that of bupropion, a clinically utilized antidepressant with weak DAT inhibitory properties.[1][16] The potency of this derivative is within the range of other high-affinity DAT inhibitors such as cocaine, suggesting its potential as a robust modulator of dopaminergic neurotransmission.[14][15]
Experimental Protocol: Dopamine Reuptake Inhibition Assay
This protocol outlines a method for measuring the capacity of a compound to inhibit the reuptake of dopamine into synaptosomes.
Workflow Diagram:
Caption: Workflow for dopamine reuptake inhibition assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect the brain region of interest, such as the striatum, from a rodent model.
-
Homogenize the tissue in a suitable sucrose buffer.
-
Employ differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomes in a physiological buffer.
-
-
Uptake Assay:
-
Aliquot the synaptosomal suspension into individual tubes.
-
Add varying concentrations of the test compound to the tubes and pre-incubate for a defined period.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.
-
Incubate the tubes in a shaking water bath at 37°C for a short, precisely controlled time (e.g., 5 minutes).
-
-
Termination and Scintillation Counting:
-
Terminate the uptake process by rapidly filtering the contents of each tube through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any extracellular [3H]dopamine.
-
Place the filters into scintillation vials containing an appropriate scintillation fluid.
-
Quantify the amount of [3H]dopamine taken up by the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake, which is measured in the presence of a high concentration of a known DAT inhibitor or at 4°C.
-
Plot the percentage of inhibition of specific uptake against the concentration of the test compound.
-
Utilize non-linear regression analysis to determine the IC50 value.
-
Conclusion
The 3,6-diazabicyclo[3.1.1]heptane scaffold serves as a versatile and promising platform for the design of potent and selective ligands for a range of critical neurological targets. The derivatives highlighted in this guide exhibit efficacy that is comparable or superior to several standard compounds in terms of their affinity for α4β2 nAChRs, μ-opioid receptors, and the dopamine transporter. These findings underscore the significant potential of this chemical class in the development of novel therapeutics for a variety of disorders, including nicotine addiction, pain, and depression. Further comprehensive pharmacological evaluation, encompassing in vivo efficacy and safety studies, is essential to fully realize their therapeutic potential.
References
-
Mecamylamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, February 28). Retrieved March 7, 2026, from [Link]
- Murineddu, G., Murruzzu, C., Curzu, M. M., Chelucci, G., Gotti, C., Gaimarri, A., Legnani, L., Toma, L., & Pinna, G. A. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & medicinal chemistry letters, 18(23), 6147–6150.
- Staley, J. K., Hearn, W. L., Ruttenber, A. J., Mash, D. C., & Basile, M. J. (1996). High affinity cocaine recognition sites on the dopamine transporter are elevated in fatal cocaine overdose victims. Journal of pharmacology and experimental therapeutics, 279(2), 959–967.
-
Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance - Psych Scene Hub. (2023, January 21). Retrieved March 7, 2026, from [Link]
- Lancaster, J. S., & Li, M. D. (2009). Mecamylamine – a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders.
-
Epibatidine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Gourlay, S. G., & Benowitz, N. L. (2004). Mecamylamine (a nicotine antagonist) for smoking cessation.
- Mukhin, A. G., Gündisch, D., Horti, A. G., Koren, A. O., Tamagnan, G., Kimes, A. S., Chambers, J. J., Fan, H., & London, E. D. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular pharmacology, 57(3), 643–649.
- Pinna, G. A., Murineddu, G., Curzu, M. M., Loriga, G., Grella, G., & Lazzari, P. (2007). 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors. Bioorganic & medicinal chemistry letters, 17(11), 3029–3033.
-
Varenicline - StatPearls - NCBI Bookshelf - NIH. (2024, October 5). Retrieved March 7, 2026, from [Link]
-
Varenicline: The Newest Agent for Smoking Cessation - Medscape. (2007, July 1). Retrieved March 7, 2026, from [Link]
-
Bupropion - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Valette, H., Bottlaender, M., Dollé, F., Maziere, B., & Bourdelais, A. (2005). In vitro characterization of 6-[18F]fluoro-A-85380, a high-affinity ligand for alpha4beta2* nicotinic acetylcholine receptors. Synapse (New York, N.Y.), 55(2), 115–123.
- Szymańska, E., Kaźmierkiewicz, R., & Dąbrowska, A. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules (Basel, Switzerland), 24(4), 759.
-
Chantix Label - accessdata.fda.gov. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mu-opioid receptor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Sun, X., & Wang, Y. (2018). How μ-Opioid Receptor Recognizes Fentanyl. The journal of physical chemistry. B, 122(31), 7677–7685.
- Sullivan, J. P., Donnelly-Roberts, D., Briggs, C. A., Anderson, D. J., Gopalakrishnan, M., Piattoni-Kaplan, M., Campbell, J. E., McKenna, D. G., Molinari, E. J., & Williams, M. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725–734.
-
P.1.085 The effect of bupropion on the activity of dopamine transporter in depression — preliminary results | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
- Verma, V., & Seshadri, S. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Clinical psychopharmacology and neuroscience : the official scientific journal of the Korean College of Neuropsychopharmacology, 13(3), 227–237.
- Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
-
Dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Fentanyl (in yellow) in the binding pocket of μ-opioid receptor (μOR,... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding | Publicación - Sílice (CSIC). (n.d.). Retrieved March 7, 2026, from [Link]
- Pasternak, G. W. (2014). Mu Opioids and Their Receptors: Evolution of a Concept. Pharmacological reviews, 66(3), 829–862.
- Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
-
Photoaffinity labeling the agonist binding domain of α4β4 and α4β2 neuronal nicotinic acetylcholine receptors with [ 125I]epibatidine and 5[ 125I]A-85380 - R Discovery. (2009, June 21). Retrieved March 7, 2026, from [Link]
- Eaton, J. B., Peng, J. H., Schroeder, K. M., George, A. A., Fry, R. A., Krishnan, C., & Maksay, G. (2009). Photoaffinity labeling the agonist binding domain of alpha4beta4 and alpha4beta2 neuronal nicotinic acetylcholine receptors with [(125)I]epibatidine and 5[(125)I]A-85380. The Journal of biological chemistry, 284(38), 25737–25746.
-
A-85380 - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Verma, V. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Clinical psychopharmacology and neuroscience : the official scientific journal of the Korean College of Neuropsychopharmacology, 13(3), 227–237.
- Mugnaini, M., Gündisch, D., Kimes, A. S., & London, E. D. (2002). 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes. Neuropharmacology, 42(5), 686–694.
-
Effect of Bupropion on hippocampal dopamine, serotonin and noradrenaline and on peripheral hormonal concentrations in the rat: a. (n.d.). Retrieved March 7, 2026, from [Link]
-
Receptor binding affinity of traditional mu-opioid agonists (morphine... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dopamine Uptake Inhibition Potency Fluctuations of Cocaine at the Dopamine Transporter - Duquesne Scholarship Collection. (2006, July 20). Retrieved March 7, 2026, from [Link]
-
Is Cocaine Protonated When it Binds to the Dopamine Transporter? | JACS Au. (2025, February 20). Retrieved March 7, 2026, from [Link]
-
Chemical structures of standard dopamine uptake inhibitors. Cocaine;... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Μ-opioid receptor – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]
-
Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns | Journal of Chemical Information and Modeling - ACS Publications. (2021, January 15). Retrieved March 7, 2026, from [Link]
-
Dopamine reuptake inhibitors in Parkinson's disease | JEP - Dove Medical Press. (2021, March 29). Retrieved March 7, 2026, from [Link]
Sources
- 1. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medscape.com [medscape.com]
- 7. Epibatidine - Wikipedia [en.wikipedia.org]
- 8. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mecamylamine - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Fentanyl - Wikipedia [en.wikipedia.org]
- 14. scholars.nova.edu [scholars.nova.edu]
- 15. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane Analogs: A Scaffold with Latent Therapeutic Potential
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, represent a valuable starting point for the development of new chemical entities. The rigid, bicyclic structure of 3,6-diazabicyclo[3.1.1]heptane has emerged as a promising scaffold, with its derivatives demonstrating significant activity at various receptors, including opioid and nicotinic acetylcholine receptors, as well as inhibiting key enzymes like the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive review of the therapeutic potential of analogs based on this scaffold, with a particular focus on the underexplored 3-methyl substituted derivatives. We will delve into the available experimental data, compare their performance with established alternatives, and provide detailed experimental protocols to facilitate further research in this compelling area.
The 3,6-Diazabicyclo[3.1.1]heptane Scaffold: A Foundation for Diverse Biological Activity
The 3,6-diazabicyclo[3.1.1]heptane core offers a constrained and stereochemically defined platform for the presentation of pharmacophoric elements. This rigidity can lead to higher binding affinities and selectivities for their biological targets compared to more flexible aliphatic or aromatic systems. The two nitrogen atoms within the bicyclic system provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Figure 1: Therapeutic targets of the 3,6-diazabicyclo[3.1.1]heptane scaffold.
While a significant body of research exists for the parent scaffold, data specifically on "3-Methyl-3,6-diazabicyclo[3.1.1]heptane" analogs is notably sparse in publicly accessible literature. This guide will, therefore, extrapolate the potential of the 3-methyl analogs based on the performance of their close structural relatives, highlighting the pressing need for further investigation into this specific substitution pattern.
Targeting Opioid Receptors for Pain Management
Analogs of 3,6-diazabicyclo[3.1.1]heptane have shown considerable promise as ligands for opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for many clinically used analgesics.[1][2]
Comparative Performance with Standard of Care
The current standard of care for moderate to severe pain often involves the use of opioids like morphine and oxycodone. However, these are fraught with side effects, including respiratory depression, constipation, and a high potential for addiction. The development of MOR agonists with an improved side-effect profile is a critical unmet medical need.
While specific data for 3-methyl analogs is unavailable, studies on N-substituted 3,6-diazabicyclo[3.1.1]heptanes have demonstrated high affinity and selectivity for the MOR. For instance, certain N-arylpropenyl-N-propionyl derivatives exhibit Ki values in the low nanomolar range for the MOR, with significantly lower affinity for the delta and kappa opioid receptors, suggesting a potential for reduced side effects.[1][2]
| Compound Class | Target | Key Performance Metric (Ki in nM) | Standard of Care (Morphine) |
| N-arylpropenyl-N-propionyl-3,6-diazabicyclo[3.1.1]heptanes | Mu-Opioid Receptor | 2.7 - 7.9[1][2] | ~1-10 |
Table 1: Comparison of MOR binding affinity.
Experimental Protocol: Opioid Receptor Binding Assay
A standard method to determine the binding affinity of novel compounds to opioid receptors is the radioligand competition binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human mu-opioid receptor.
-
[³H]-DAMGO (a selective MOR radioligand).
-
Test compound (e.g., a this compound analog).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, [³H]-DAMGO at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC50) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a competitive opioid receptor binding assay.
Modulation of Nicotinic Acetylcholine Receptors for Neurological Disorders
The α4β2 nicotinic acetylcholine receptor (nAChR) is a validated target for the treatment of various neurological and psychiatric conditions, including nicotine addiction and cognitive deficits associated with Alzheimer's disease and schizophrenia.[3][4] Analogs of 3,6-diazabicyclo[3.1.1]heptane have been identified as potent and selective modulators of this receptor subtype.[3][4]
Comparative Performance with Existing Therapies
Varenicline, a partial agonist at the α4β2 nAChR, is a first-line treatment for smoking cessation. However, its use can be limited by side effects such as nausea and neuropsychiatric events. The development of novel α4β2 nAChR ligands with different functional profiles (e.g., full agonists, positive allosteric modulators) could offer improved therapeutic options.
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have demonstrated exceptionally high affinity for the α4β2 nAChR, with some compounds exhibiting Ki values in the picomolar range.[3][4] This suggests the potential for highly potent therapeutic agents.
| Compound Class | Target | Key Performance Metric (Ki in pM) | Standard of Care (Varenicline) |
| 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes | α4β2 nAChR | 23 - 56[4] | ~100-200 |
Table 2: Comparison of α4β2 nAChR binding affinity.
Experimental Protocol: α4β2 nAChR Functional Assay (Calcium Influx)
A common method to assess the functional activity of compounds at ligand-gated ion channels like the α4β2 nAChR is to measure changes in intracellular calcium concentration.
Objective: To determine the efficacy and potency of a test compound as an agonist or positive allosteric modulator (PAM) of the α4β2 nAChR.
Materials:
-
A cell line stably expressing the human α4β2 nAChR (e.g., SH-EP1-hα4β2).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
A reference agonist (e.g., acetylcholine or nicotine).
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
For agonist activity: Add varying concentrations of the test compound to the cells and measure the fluorescence intensity over time.
-
For PAM activity: Pre-incubate the cells with varying concentrations of the test compound, followed by the addition of a sub-maximal concentration of the reference agonist, and measure the fluorescence intensity.
-
The increase in fluorescence corresponds to an influx of calcium through the activated nAChRs.
-
Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Figure 3: Workflow for a calcium influx assay for nAChR activity.
Inhibition of Epidermal Growth Factor Receptor in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC). EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of treatment for patients with EGFR-mutant NSCLC.
Comparative Performance with Standard of Care
First, second, and third-generation EGFR TKIs, such as gefitinib, erlotinib, and osimertinib, have revolutionized the treatment of EGFR-mutant NSCLC. Osimertinib, a third-generation inhibitor, is particularly effective against the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.
A patent application has disclosed derivatives of this compound as potential EGFR inhibitors. While specific inhibitory concentrations (IC50) for these particular analogs are not publicly available, the inclusion of this scaffold in oncology-focused patent literature suggests its potential in this therapeutic area. For a meaningful comparison, we will consider the performance of other pyrimidine-based EGFR inhibitors.
| Compound Class | Target | Key Performance Metric (IC50 in nM) | Standard of Care (Osimertinib) |
| Pyrimidine-based EGFR Inhibitors | EGFR (mutant) | 1-50 (representative range) | ~1-15 (for various mutants) |
Table 3: Representative comparison of EGFR inhibitor potency.
Experimental Protocol: EGFR Kinase Assay (Biochemical)
A biochemical kinase assay is a fundamental method to determine the direct inhibitory activity of a compound on the EGFR enzyme.
Objective: To determine the IC50 value of a test compound for the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant).
-
A substrate peptide or protein that can be phosphorylated by EGFR (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection.
-
Test compound.
-
Kinase reaction buffer (containing Mg²⁺, Mn²⁺, and other necessary cofactors).
-
Phosphocellulose paper or other means to separate the phosphorylated substrate from unreacted ATP.
-
A scintillation counter or a suitable plate reader for non-radioactive methods.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube or well, combine the EGFR enzyme, the substrate, and the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a strong acid or EDTA).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unreacted ATP, leaving the phosphorylated substrate bound to the paper.
-
Quantify the amount of incorporated phosphate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Figure 4: Principle of an in vitro EGFR kinase assay.
Synthesis of the this compound Scaffold
A plausible synthetic route could involve the following key steps:
-
Formation of a suitably protected 2,4-disubstituted cyclobutane derivative. This could be achieved through various cycloaddition or ring-closing reactions.
-
Introduction of the two nitrogen atoms. This might involve the reaction of a di-electrophilic cyclobutane intermediate with a nitrogen nucleophile, such as benzylamine, to form the bicyclic core.
-
Functionalization at the N3 and N6 positions. This would involve the deprotection of the nitrogen atoms followed by the introduction of the desired substituents through alkylation, acylation, or other coupling reactions.
Further research is required to establish a robust and scalable synthesis for this compound to enable a thorough exploration of its therapeutic potential.
Conclusion and Future Directions
The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a versatile and promising platform for the design of novel therapeutic agents targeting a range of important biological targets. Analogs of this scaffold have demonstrated high affinity and selectivity for opioid and nicotinic acetylcholine receptors, suggesting their potential in the treatment of pain and neurological disorders. Furthermore, the emergence of this scaffold in the context of EGFR inhibition points to its potential in oncology.
The most significant gap in our current understanding is the lack of specific experimental data for this compound analogs. The introduction of a methyl group can have profound effects on the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. Therefore, there is a compelling need for the synthesis and biological evaluation of a library of 3-methyl substituted analogs.
Future research should focus on:
-
Developing a robust and efficient synthesis of the this compound core.
-
Synthesizing and characterizing a diverse library of analogs with various substituents at the N3 and N6 positions.
-
Screening these analogs for their activity at opioid receptors, nicotinic acetylcholine receptors, and EGFR, as well as other potential targets.
-
Conducting in-depth structure-activity relationship studies to optimize the potency and selectivity of lead compounds.
-
Evaluating the in vivo efficacy and safety of promising candidates in relevant animal models.
By addressing these key research questions, the full therapeutic potential of this compound analogs can be unlocked, potentially leading to the development of novel and improved treatments for a range of debilitating diseases.
References
- Loriga, M., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(20), 6845-6856.
- Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150.
- Pinna, G. A., et al. (2005). 3,6-Diazabicyclo[3.1.1]heptane derivatives with potent and selective affinity for the mu-opioid receptor. Journal of Medicinal Chemistry, 48(10), 3534-3537.
- Deligia, F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 105, 142-153.
- European Patent Office. (2022). EP3943491A1 - Heteroaryl derivative, method for producing same, and pharmaceutical composition comprising same as effective component.
- Colquhoun, D. (1998). Binding, gating, affinity and efficacy: the interpretation of structure-activity relationships for agonists and of the effects of mutating receptors. British Journal of Pharmacology, 125(5), 924–947.
- Tonder, J. E., et al. (2006). Novel 3,6-diazabicyclo[3.1.1]heptane analogues as potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 49(23), 6946-6954.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Operational and Disposal Protocol: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Here is the comprehensive operational and disposal protocol for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane, designed for drug development professionals and laboratory personnel.
Introduction and Chemical Context
This compound (often utilized as a dihydrochloride[CAS: 2089649-86-3] or bis(trifluoroacetic acid) salt [CAS: 1059700-17-2]) is a conformationally restricted bicyclic diamine[1][2]. In modern medicinal chemistry, it serves as a highly valuable building block, frequently acting as a bioisostere for piperazine rings to improve the pharmacokinetic properties of target molecules, such as heteroaryl derivatives used in oncology research[3].
Because it is an active amine, improper handling or disposal can lead to cross-contamination, environmental toxicity, and acute personnel exposure. This guide establishes a self-validating system for its safe lifecycle management in the laboratory.
Hazard Assessment & Physicochemical Profile
Before initiating any workflow, personnel must understand the causality behind the required safety measures. The compound is classified under the Globally Harmonized System (GHS) as an acute oral toxicant and a severe irritant[1].
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Prohibit eating/drinking in the lab; mandate strict glove hygiene[1]. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Requires impervious lab coats and nitrile gloves[1]. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | Safety goggles with side-shields are mandatory[1]. |
| STOT (Single Exposure) | H335 | May cause respiratory irritation. | All powder handling must occur within a certified chemical fume hood[1]. |
Operational Handling Protocol
To ensure trustworthiness in your experimental setup, follow this step-by-step methodology for handling the raw powder or concentrated solutions.
Step 1: Environmental Preparation
-
Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).
-
Ensure an accessible safety shower and eyewash station are within a 10-second transit distance[1].
Step 2: Personal Protective Equipment (PPE) Donning
-
Don a fully buttoned, impervious laboratory coat[1].
-
Equip standard chemical-resistant nitrile gloves. Causality note: Nitrile provides excellent barrier protection against the solid salt forms, but if handling the free base in organic solvents (e.g., dichloromethane), double-gloving or using heavier-duty gloves is required due to solvent permeation.
-
Wear safety goggles with side shields[1].
Step 3: Dispensing and Weighing
-
Avoid dust and aerosol formation[1]. Use an antistatic weigh boat.
-
If static charge causes the powder to disperse, use an ionizing bar or static eliminator gun before transferring the material.
Proper Disposal Procedures
The disposal of this compound must comply with local environmental regulations (P501)[1]. Because this compound is typically reacted in various solvent matrices, waste segregation is the most critical step to prevent dangerous cross-reactions in waste carboys.
Step 1: Segregation of Waste Streams
-
Solid Waste: Empty vials, contaminated weigh boats, and heavily soiled gloves must be placed in a designated solid hazardous waste bin lined with a compatible poly bag.
-
Halogenated Liquid Waste: If the compound was used in a reaction involving dichloromethane (DCM), chloroform, or other halogenated solvents, the entire mixture must be routed to the "Halogenated Organic Waste" container.
-
Non-Halogenated Liquid Waste: If the reaction utilized methanol, ethanol, ethyl acetate, or aqueous buffers, route the waste to the "Non-Halogenated Organic Waste" container.
Step 2: Containment and Neutralization
-
Do not pour the chemical down the drain or into water courses[1].
-
If the waste contains highly reactive electrophiles used alongside the amine, ensure the reaction is fully quenched (e.g., using a weak acid or base depending on the specific reaction) before transferring to the bulk waste carboy to prevent pressure buildup.
Step 3: Labeling and Storage
-
Store waste containers locked up (P405) in a designated, secondary-contained waste accumulation area[1].
-
Clearly label the waste container with the full chemical name (no abbreviations), the solvent matrix, and the primary hazards (Irritant, Toxic).
Waste Routing Workflow
Decision tree for the proper segregation and disposal of this compound waste.
Spill Response and Decontamination
In the event of an accidental release, immediate and systematic action is required to minimize exposure.
Step-by-Step Spill Protocol:
-
Evacuate and Ventilate: Temporarily clear the immediate area. Ensure the room's exhaust ventilation is operating at maximum capacity[1].
-
Containment: For liquid solutions, surround the spill with finely-powdered liquid-binding material (e.g., diatomite, sand, or universal binders)[1]. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep up the absorbed mixture or dry powder using a non-sparking tool and place it into a sealable, compatible hazardous waste container.
-
Surface Decontamination: Because this compound is an organic amine, residual traces can be effectively decontaminated by scrubbing the surface and equipment with an alcohol (e.g., isopropanol or ethanol)[1]. Collect the resulting alcohol washings into the non-halogenated waste stream.
-
Final Wash: Perform a final wipe-down of the area with soap and water to remove any remaining benign residues[1].
References
- Google Patents. EP3943491A1 - Heteroaryl derivative, method for producing same, and pharmaceutical composition comprising same as effective component.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3-Methyl-3,6-diazabicyclo[3.1.1]heptane. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices in chemical handling, ensuring a high standard of scientific integrity and trustworthiness.
Hazard Assessment: Understanding the Risks
-
Flammability: The presence of a hydrocarbon backbone suggests that this compound is likely a flammable liquid.[1][2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3]
-
Skin and Eye Irritation: Amine-containing compounds are often irritants. Direct contact with the skin and eyes is likely to cause irritation.[1][5][6]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5] Higher concentrations could lead to more severe respiratory effects.[4]
-
Harmful if Swallowed or Inhaled: Similar to many organic solvents and amines, ingestion and inhalation may be harmful.[1][6] Aspiration into the lungs can be particularly dangerous.[4][6]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory operations.
The Core of Protection: A Multi-Layered Approach
Effective chemical safety relies on the "Hierarchy of Controls," which prioritizes eliminating or reducing hazards at their source. PPE is the final, but essential, line of defense.[7]
Hierarchy of Controls for Handling this compound:
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8] Ensure proper ventilation in storage areas.[9][10][11] Use explosion-proof equipment where necessary.[1][2][3][10][11][12][13]
-
Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for handling this chemical. Ensure all personnel are trained on the SOP and the associated hazards. Keep containers tightly closed when not in use.[2][3][9][10][11][12]
-
Personal Protective Equipment (PPE): Use the appropriate PPE as detailed in the following sections to protect against residual risks.
Recommended Personal Protective Equipment (PPE)
The selection of PPE depends on the specific task and the potential for exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<50 mL) Solution Handling in a Fume Hood | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Fully buttoned lab coat | Not typically required if work is performed in a properly functioning fume hood. |
| High-Volume (>50 mL) or Neat Chemical Handling | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene), consider double-gloving | Chemical-resistant apron over a lab coat | Recommended to have a respirator available for immediate use in case of a spill or fume hood failure. |
| Weighing of the Solid Form (if applicable) | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Lab coat | An N95 or higher-rated particulate respirator should be used to prevent inhalation of fine particles.[14] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (Butyl rubber or Viton) | Chemical-resistant suit or coveralls | A full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[15] |
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron over the lab coat.
-
Respirator (if needed): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) Sequence (to prevent self-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Apron (if worn): Untie and remove the apron without touching the front.
-
Hand Hygiene: Wash and dry your hands.
-
Face Shield and Goggles: Remove eye and face protection from the back.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it.
-
Respirator (if worn): Remove the respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Safe Handling and Operational Plan
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and static-generating equipment.[2][3][9][13]
-
Spill Kit: Maintain a well-stocked chemical spill kit in the laboratory that is appropriate for flammable organic liquids. The kit should contain absorbent materials like sand or vermiculite.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[8]
-
The container should be made of a compatible material (e.g., glass or chemically resistant plastic) and have a secure lid.[8][16]
-
Do not mix this waste with other waste streams, especially strong oxidizing agents.[8]
-
Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.[8][17]
-
-
Contaminated PPE:
-
Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
Reusable PPE must be thoroughly decontaminated before reuse.
-
-
Storage and Disposal:
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Greenfield Global. (2018, August 8). HEPTANE. Retrieved from [Link]
-
3M. (2025, July 3). Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: heptane. Retrieved from [Link]
-
Lab Alley. (2021, August 18). Heptane - Safety Data Sheet. Retrieved from [Link]
-
Recochem Inc. (2024, January 25). HEPTANE 99.5% ACS - SAFETY DATA SHEET. Retrieved from [Link]
-
3M. (2010, September). Disposal of Cylinders and Canisters. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
GADIV PETROCHEMICAL INDUSTRIES LTD. (n.d.). Heptane. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Disposal of Chemical Waste | Safety Unit. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. greenfield.com [greenfield.com]
- 3. chemos.de [chemos.de]
- 4. hubbardhall.com [hubbardhall.com]
- 5. aksci.com [aksci.com]
- 6. trafalgarscientific.co.uk [trafalgarscientific.co.uk]
- 7. sams-solutions.com [sams-solutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. westliberty.edu [westliberty.edu]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. cdmsweb.3m.com [cdmsweb.3m.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 16. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 17. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
